4-Oxofenretinide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E,4E,6E,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO3/c1-18(9-14-23-20(3)24(29)15-16-26(23,4)5)7-6-8-19(2)17-25(30)27-21-10-12-22(28)13-11-21/h6-14,17,28H,15-16H2,1-5H3,(H,27,30)/b8-6+,14-9+,18-7+,19-17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVOGZATHCUFRC-KFJFTADJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2=CC=C(C=C2)O)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460380 | |
| Record name | 3-Keto fenretinide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865536-65-8 | |
| Record name | 4-Oxofenretinide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865536658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Keto fenretinide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Oxofenretinide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT9VGV5Y5X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Oxofenretinide: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Oxofenretinide (4-oxo-N-(4-hydroxyphenyl)retinamide), a principal active metabolite of the synthetic retinoid fenretinide (4-HPR), has emerged as a compound of significant interest in oncology research.[1][2] This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological characterization of this compound. It details experimental protocols for its synthesis and for key biological assays, presents quantitative data on its activity, and visualizes its known signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel cancer therapeutics.
Discovery and Significance
This compound was first identified as a more polar metabolite of fenretinide in human plasma and in tumor cells.[2] Subsequent studies revealed that this metabolite is not merely a breakdown product but possesses potent anti-cancer properties, often exceeding the activity of its parent compound.[2] A key finding is that this compound demonstrates efficacy in both fenretinide-sensitive and fenretinide-resistant cancer cell lines, suggesting a distinct mechanism of action and the potential to overcome certain forms of drug resistance.[2] Its ability to induce cell cycle arrest and apoptosis in a variety of cancer cell types has positioned it as a promising candidate for further preclinical and clinical investigation.
Chemical Synthesis of this compound
The synthesis of this compound is typically achieved through the coupling of 4-oxoretinoic acid with 4-aminophenol. The following protocol is a composite of described methods.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
-
4-oxoretinoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
4-aminophenol
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA) or Pyridine
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
-
Argon or Nitrogen gas
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Activation of 4-oxoretinoic acid:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 4-oxoretinoic acid (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add thionyl chloride or oxalyl chloride (1.2-1.5 equivalents) dropwise to the solution.
-
Allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material. This step forms the highly reactive 4-oxoretinoyl chloride.
-
-
Amide Coupling:
-
In a separate flask, dissolve 4-aminophenol (1 equivalent) and triethylamine or pyridine (1.5-2 equivalents) in anhydrous DCM.
-
Cool this solution to 0°C.
-
Slowly add the freshly prepared 4-oxoretinoyl chloride solution from step 1 to the 4-aminophenol solution via a dropping funnel.
-
Allow the reaction to stir at 0°C for 30 minutes and then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound using silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect the fractions containing the pure product (as determined by TLC) and concentrate them to yield this compound as a yellow solid.
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Biological Activity and Mechanisms of Action
This compound exhibits potent anti-proliferative and pro-apoptotic activity across a range of cancer cell lines, including ovarian, breast, and neuroblastoma. Its primary mechanisms of action involve the induction of G2/M phase cell cycle arrest and the activation of the intrinsic apoptotic pathway.
Cell Cycle Arrest at G2/M Phase
This compound treatment leads to a significant accumulation of cells in the G2/M phase of the cell cycle. This arrest is associated with the modulation of key cell cycle regulatory proteins, including Cyclin B1 and CDK1, which are critical for the G2 to M transition.
Induction of Apoptosis via Caspase-9 Activation
A hallmark of this compound's anti-cancer activity is its ability to induce programmed cell death, or apoptosis. This process is primarily mediated through the intrinsic pathway, which involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9.
Quantitative Analysis of Biological Activity
The anti-proliferative effects of this compound have been quantified in numerous studies. The following tables summarize key data.
Table 1: In Vitro Anti-proliferative Activity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| A2780 | Ovarian | ~2.5 | |
| A2780/HPR | Ovarian (Fenretinide-resistant) | ~3.0 | |
| IGROV-1 | Ovarian | ~4.0 | |
| MCF-7 | Breast | ~3.5 | |
| T47D | Breast | ~4.5 | |
| HTB-10 | Neuroblastoma | ~1.5 | |
| SH-SY5Y | Neuroblastoma | ~2.0 |
Table 2: Pharmacokinetic Parameters of this compound in Humans (Oral Administration of Fenretinide)
| Parameter | Value | Units | Reference |
| Cₘₐₓ (at steady state) | 0.4 - 5 | µM | |
| Tₘₐₓ | Not explicitly stated | hours | |
| AUC | Not explicitly stated | µM*h |
Experimental Protocols for Biological Assays
The following are detailed protocols for key assays used to characterize the biological activity of this compound.
Cell Viability Assay (Sulforhodamine B - SRB)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 10 µM) and a vehicle control (e.g., DMSO or ethanol, not exceeding 0.1% final concentration).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.
-
Solubilization: Air dry the plates and then add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Cell Cycle Analysis (Propidium Iodide Staining)
Procedure:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound (e.g., 5-10 µM) for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS and then resuspend in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the propidium iodide is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Conclusion
This compound, an active metabolite of fenretinide, displays significant potential as an anti-cancer agent. Its ability to induce G2/M cell cycle arrest and apoptosis through a caspase-9-dependent mechanism, even in fenretinide-resistant cells, makes it a compelling subject for further drug development. The detailed synthetic and biological protocols provided in this guide are intended to facilitate continued research into this promising molecule and its therapeutic applications. The presented quantitative data underscores its potent in vitro activity, and further in vivo studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles.
References
4-Oxofenretinide: A Bioactive Metabolite of Fenretinide with Enhanced Anticancer Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fenretinide [N-(4-hydroxyphenyl)retinamide, 4-HPR], a synthetic retinoid, has long been investigated for its chemopreventive and therapeutic potential in oncology. While showing promise, its clinical efficacy has been hampered by factors including limited bioavailability. Research into its metabolism has unveiled a key bioactive metabolite, 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxofenretinide), which not only contributes to the parent drug's activity but also exhibits a distinct and more potent anticancer profile. This technical guide provides a comprehensive overview of this compound, detailing its formation, mechanism of action, comparative efficacy with fenretinide, and the experimental methodologies used in its characterization. This document is intended to serve as a resource for researchers and professionals in the field of drug development, offering insights into the therapeutic potential of this potent metabolite.
Introduction
Fenretinide is a synthetic analog of all-trans retinoic acid (ATRA) that has demonstrated cytotoxic activity against a variety of cancer cell lines.[1][2] Unlike other retinoids, fenretinide is generally well-tolerated in humans.[3] Its metabolism in vivo leads to the formation of several derivatives, most notably N-(4-methoxyphenyl)retinamide (4-MPR) and the more polar metabolite, this compound.[1][4] While 4-MPR is largely inactive, this compound has emerged as a potent bioactive molecule with significant anticancer properties, in some cases surpassing the efficacy of its parent compound. This guide will focus on the core biological and pharmacological characteristics of this compound.
Metabolism of Fenretinide to this compound
This compound is an oxidized form of fenretinide, characterized by a modification on the cyclohexene ring. The formation of this metabolite occurs in both humans and mice and has been observed in in vitro cancer cell cultures.
The primary enzymatic driver of this conversion is the cytochrome P450 (CYP) family of enzymes. Specifically, CYP26A1, a retinoic acid-inducible enzyme, has been identified as a key player in the metabolism of fenretinide to this compound in human ovarian carcinoma cells. Studies have also implicated CYP3A4 in this metabolic pathway. The expression of retinoic acid receptors (RARs), particularly RARβ and to a lesser extent RARγ, can influence the induction of CYP26A1 and consequently the production of this compound.
Comparative In Vitro Efficacy
Multiple studies have demonstrated that this compound exhibits greater potency in inhibiting cancer cell growth compared to fenretinide across various cancer types, including ovarian, breast, and neuroblastoma cell lines. Notably, this compound is effective in both fenretinide-sensitive and fenretinide-resistant cell lines, suggesting a distinct mechanism of action that can overcome acquired resistance to the parent compound. Furthermore, when used in combination, this compound and fenretinide have a synergistic effect on cell growth inhibition.
Table 1: Comparative IC50 Values of Fenretinide and its Metabolites
| Cell Line | Cancer Type | Fenretinide IC50 (µM) | This compound IC50 (µM) | 4-MPR IC50 (µM) |
| A2780 | Ovarian | 1 | 0.6 | >10 |
| A2780/HPR (resistant) | Ovarian | >10 | 2.5 | >10 |
| IGROV-1 | Ovarian | 2.5 | 1.5 | >10 |
| MCF-7 | Breast | 3 | 1.5 | >10 |
| T-47D | Breast | 4 | 2 | >10 |
| SK-N-BE(2) | Neuroblastoma | 2 | 1 | >10 |
| LAN-5 | Neuroblastoma | 3 | 1.5 | >10 |
Data compiled from published studies.
Mechanism of Action
The antitumor activity of this compound is multifaceted and appears to be driven by at least two independent mechanisms that distinguish it from fenretinide.
Cell Cycle Arrest at G2/M Phase
A hallmark of this compound's action is the induction of a marked G2/M cell cycle arrest. This is in contrast to fenretinide, which typically causes a slight perturbation of the G1 phase. The G2/M arrest induced by this compound is associated with a reduction in the expression of key regulatory proteins of the G2/M and S phases, including cyclin-dependent kinase 1 (CDK1), cdc25c, and cyclin A. Mechanistically, this compound acts as an antimitotic agent by directly targeting microtubules and inhibiting tubulin polymerization, leading to the formation of aberrant multipolar spindles and activation of the spindle checkpoint.
Induction of Apoptosis
Similar to its parent compound, this compound is a potent inducer of apoptosis. This process is initiated by the generation of reactive oxygen species (ROS), which triggers an endoplasmic reticulum (ER) stress response. Downstream signaling involves the activation of JNK and upregulation of the pro-apoptotic protein PLAB, ultimately leading to caspase-dependent apoptosis. The apoptotic cascade involves the activation of caspase-9 and caspase-3, but not caspase-8.
Importantly, the biological effects of this compound, including its pro-apoptotic and cell cycle inhibitory actions, appear to be independent of the nuclear retinoid receptors (RARs). This is supported by the failure of RAR antagonists to block its effects and its poor ability to bind and transactivate RARs.
Pharmacokinetics
This compound has been identified in the plasma of patients treated with fenretinide. In a phase III trial where women were treated with 200 mg/day of fenretinide for 5 years, the plasma levels of this compound were slightly lower than those of the parent drug.
Table 2: Plasma Concentrations of Fenretinide and its Metabolites in Patients
| Compound | Average Plasma Concentration (µmol/L) |
| Fenretinide (4-HPR) | 0.84 ± 0.53 |
| This compound | 0.52 ± 0.17 |
| N-(4-methoxyphenyl)retinamide (4-MPR) | 1.13 ± 0.85 |
Data from a study of women treated with 200 mg/day fenretinide for 5 years.
In a pharmacokinetic study in children with neuroblastoma receiving oral fenretinide, pharmacologically relevant plasma concentrations of both fenretinide and this compound were maintained over a 24-hour dosing interval at steady state.
Experimental Protocols
The characterization of this compound has relied on a variety of standard and specialized experimental techniques. Below are detailed methodologies for key experiments.
Identification and Quantification of this compound
Method: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)
Objective: To identify and quantify this compound in plasma and cell extracts.
Protocol:
-
Sample Preparation:
-
Plasma: Extract plasma samples with an organic solvent (e.g., acetonitrile or a mixture of hexane and ethyl acetate) to precipitate proteins and extract the retinoids. Centrifuge to separate the organic layer.
-
Cell Extracts: Lyse cells in a suitable buffer and extract lipids and retinoids using an organic solvent.
-
-
Chromatographic Separation:
-
Inject the extracted sample onto a C18 reverse-phase HPLC column.
-
Use a mobile phase gradient, typically consisting of a mixture of acetonitrile, water, and an acid (e.g., acetic acid or formic acid), to separate fenretinide and its metabolites.
-
Set the flow rate to approximately 1 ml/min.
-
-
Detection and Identification:
-
Couple the HPLC system to a mass spectrometer with an atmospheric pressure chemical ionization (APCI) source.
-
Monitor for the specific mass-to-charge ratio (m/z) of this compound.
-
-
Quantification:
-
Generate a standard curve using known concentrations of purified this compound.
-
Calculate the concentration in the samples by comparing their peak areas to the standard curve.
-
Cell Viability and Cytotoxicity Assays
Method: Sulforhodamine B (SRB) Assay or MTT Assay
Objective: To determine the growth-inhibitory effects (IC50) of this compound.
Protocol (SRB Assay):
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, fenretinide, and 4-MPR for a specified period (e.g., 72 hours). Include a vehicle control.
-
Cell Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain the fixed cells with 0.4% (w/v) sulforhodamine B in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the control and determine the IC50 value by interpolation from the dose-response curve.
Cell Cycle Analysis
Method: Flow Cytometry with Propidium Iodide (PI) Staining
Objective: To analyze the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with this compound for various time points.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase.
Apoptosis Assays
Method: Caspase Activity Assay
Objective: To measure the activation of caspases, key mediators of apoptosis.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound and lyse the cells to release cellular proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase Assay: Incubate a specific amount of protein lysate with a colorimetric or fluorometric substrate specific for the caspase of interest (e.g., a p-nitroanilide-labeled substrate for caspase-3).
-
Measurement: Measure the cleavage of the substrate by the activated caspase using a spectrophotometer or fluorometer.
-
Data Analysis: Express the caspase activity relative to the control.
Conclusion and Future Directions
This compound is a potent, bioactive metabolite of fenretinide with a distinct and enhanced anticancer profile. Its ability to induce G2/M arrest and apoptosis through RAR-independent mechanisms, coupled with its efficacy in fenretinide-resistant cells, makes it a compelling candidate for further therapeutic development. The synergistic interaction with its parent compound also suggests potential for combination therapies to improve clinical outcomes.
Future research should focus on a deeper understanding of the molecular targets of this compound, particularly its interaction with tubulin. Further preclinical in vivo studies are warranted to evaluate its efficacy and safety profile as a standalone agent or in combination with fenretinide. The development of formulations that could selectively deliver or enhance the in situ production of this compound at the tumor site may also represent a promising therapeutic strategy. The comprehensive data presented in this guide underscores the importance of studying drug metabolism to identify active metabolites that may offer superior therapeutic advantages.
References
- 1. Fenretinide metabolism in humans and mice: utilizing pharmacological modulation of its metabolic pathway to increase systemic exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical development of fenretinide as an antineoplastic drug: Pharmacology perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to Signaling Pathways Affected by 4-Oxofenretinide Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Oxofenretinide (4-oxo-4-HPR), a principal active metabolite of the synthetic retinoid fenretinide (4-HPR), has emerged as a potent antineoplastic agent with a distinct and multifaceted mechanism of action. Unlike its parent compound and other retinoids, 4-oxo-4-HPR exerts its potent growth-inhibitory and pro-apoptotic effects through pathways largely independent of nuclear retinoic acid receptors (RARs).[1][2][3] This technical guide provides a comprehensive overview of the core signaling pathways modulated by 4-oxo-4-HPR, presenting quantitative data, detailed experimental methodologies, and visual pathway diagrams to support further research and drug development. The primary mechanisms involve the induction of reactive oxygen species (ROS)-mediated apoptosis and the disruption of microtubule dynamics, leading to G2/M cell cycle arrest.[3][4] Furthermore, 4-oxo-4-HPR significantly impacts ceramide metabolism, acting as a potent inhibitor of dihydroceramide desaturase. These distinct but complementary pathways underscore its efficacy, even in cancer cell lines that have developed resistance to fenretinide.
Core Mechanisms of Action: A Dual Approach
The anticancer activity of this compound is distinguished by its ability to engage at least two independent, yet synergistic, signaling cascades to induce cell death and inhibit proliferation. This dual mechanism provides a robust therapeutic window, potentially overcoming drug resistance and enhancing efficacy. The two primary pathways are:
-
ROS-Mediated Apoptotic Signaling: A cascade initiated by the generation of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress, JNK activation, and ultimately, caspase-dependent apoptosis.
-
Antimitotic Activity via Microtubule Disruption: Direct interference with tubulin polymerization, leading to the formation of aberrant mitotic spindles and a subsequent, profound arrest of the cell cycle in the G2/M phase.
A crucial finding is that the antimitotic activity is functionally independent of the ROS-mediated apoptotic pathway. Inhibition of ROS generation does not prevent the mitotic arrest induced by 4-oxo-4-HPR, confirming two separate modes of action.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. 4-oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|CAS 865536-65-8|Research Grade [benchchem.com]
- 4. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
4-Oxofenretinide: A Dual-Action Anticancer Agent Inducing Apoptosis and Cell Cycle Arrest
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: 4-Oxofenretinide (4-oxo-4-HPR), a polar metabolite of the synthetic retinoid fenretinide (4-HPR), has emerged as a potent anticancer agent with significant promise.[1] It demonstrates greater efficacy in inhibiting the growth of various cancer cell lines, including ovarian, breast, and neuroblastoma, compared to its parent compound.[2][3] Notably, this compound overcomes resistance to fenretinide and exhibits synergistic effects when used in combination with it.[2][4] This technical guide delves into the molecular mechanisms underpinning this compound's dual action in inducing apoptosis and cell cycle arrest, providing researchers and drug development professionals with a comprehensive understanding of its therapeutic potential.
Core Mechanisms of Action
This compound's anticancer activity is attributed to at least two independent but complementary mechanisms: the induction of G2/M cell cycle arrest and the initiation of apoptosis. These effects are largely independent of nuclear retinoid receptors (RARs), distinguishing its mode of action from many other retinoids.
Table 1: Comparative Growth-Inhibitory Activity of this compound (IC50)
| Cell Line | Cancer Type | This compound IC50 (μmol/L) | Fenretinide (4-HPR) IC50 (μmol/L) | Reference |
| A2780 | Ovarian | ~1.5 | ~3.0 | |
| A2780/HPR | Ovarian (Fenretinide-Resistant) | ~2.0 | >10 | |
| IGROV-1 | Ovarian | ~2.0 | ~4.0 | |
| SKOV-3 | Ovarian | ~2.5 | ~5.0 | |
| OVCAR-3 | Ovarian | ~3.0 | ~6.0 | |
| T47D | Breast | Not specified | Not specified | |
| HeLa | Cervical | Not specified | Not specified | |
| SK-N-BE | Neuroblastoma | Not specified | Not specified |
Induction of G2/M Cell Cycle Arrest
A hallmark of this compound's activity is its ability to cause a marked accumulation of cells in the G2/M phase of the cell cycle. This contrasts with fenretinide, which has a minimal effect on the G1 phase. The G2/M arrest is a direct consequence of this compound's function as an antimitotic agent that targets microtubules.
Mechanism of G2/M Arrest:
-
Inhibition of Tubulin Polymerization: this compound directly interacts with tubulin, inhibiting its polymerization into microtubules.
-
Aberrant Spindle Formation: This disruption of microtubule dynamics leads to the formation of abnormal, multipolar spindles during mitosis.
-
Spindle Checkpoint Activation: The presence of these defective spindles activates the spindle assembly checkpoint, leading to a halt in cell cycle progression at the pre-anaphase stage.
-
Downregulation of Key Regulatory Proteins: The arrest is associated with a reduction in the expression of critical G2/M regulatory proteins, including cyclin-dependent kinase 1 (CDK1) and cdc25c, as well as the S-phase protein, cyclin A.
Diagram: this compound-Induced G2/M Cell Cycle Arrest
Caption: Mechanism of this compound-induced G2/M arrest.
Induction of Apoptosis
Independent of its effects on the cell cycle, this compound is a potent inducer of apoptosis, or programmed cell death. This pro-apoptotic activity is mediated through the generation of reactive oxygen species (ROS) and the subsequent activation of a downstream signaling cascade.
Apoptotic Signaling Pathway:
-
ROS Generation: this compound treatment leads to an increase in intracellular ROS.
-
ER Stress and JNK Activation: The elevated ROS levels induce an endoplasmic reticulum (ER) stress response and activate Jun N-terminal Kinase (JNK).
-
Upregulation of PLAB: This signaling cascade culminates in the upregulation of the pro-apoptotic protein PLAcental Bone morphogenetic protein (PLAB).
-
Caspase Activation: The apoptotic signal is then transduced through the intrinsic mitochondrial pathway, leading to the activation of caspase-9, and subsequently, the executioner caspase-3. Notably, caspase-8 is not activated, indicating a death receptor-independent pathway.
-
Ceramide Accumulation: this compound also stimulates the de novo synthesis of ceramide, a pro-apoptotic sphingolipid, further contributing to cell death.
Diagram: this compound-Induced Apoptotic Pathway
Caption: Signaling cascade of this compound-induced apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound.
Cell Viability and Growth Inhibition Assay (Sulforhodamine B Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 7 x 10³ cells per well.
-
Drug Treatment: After allowing the cells to attach, they are treated with varying concentrations of this compound (typically ranging from 0.3 to 10 μmol/L) for a duration of 72 hours. Control cultures receive the vehicle (e.g., DMSO) at the same concentration as the treated cultures.
-
Cell Fixation: Following treatment, the cells are fixed with trichloroacetic acid.
-
Staining: The fixed cells are stained with sulforhodamine B dye.
-
Measurement: The absorbance is read on a spectrophotometer to determine cell density, from which the concentration required for 50% growth inhibition (IC50) is calculated.
Diagram: Experimental Workflow for Sulforhodamine B Assay
Caption: Workflow for assessing cell viability.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Cells are treated with this compound at a specific concentration and for a defined period.
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are stained with a solution containing propidium iodide (a fluorescent DNA intercalating agent) and RNase.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified. A statistically significant increase in the G2/M population indicates cell cycle arrest at this phase.
Apoptosis Detection
1. DNA Fragmentation Assay:
-
Principle: A hallmark of apoptosis is the cleavage of DNA into nucleosomal fragments.
-
Method: Cytoplasmic DNA from treated and untreated cells is extracted. This DNA is then analyzed by agarose gel electrophoresis. The presence of a "ladder" of DNA fragments indicates apoptosis.
2. Caspase Activity Assay:
-
Principle: Caspases are a family of proteases that are activated during apoptosis and are responsible for cleaving key cellular substrates.
-
Method: Cell lysates are incubated with a specific fluorogenic or colorimetric substrate for the caspase of interest (e.g., caspase-3 or caspase-9). The cleavage of the substrate, which releases a fluorescent or colored molecule, is measured over time to determine caspase activity. An increase in activity in treated cells compared to controls signifies apoptosis induction.
Conclusion and Future Directions
This compound is a promising anticancer agent that induces both cell cycle arrest and apoptosis through distinct, RAR-independent mechanisms. Its ability to inhibit tubulin polymerization and induce ROS-mediated cell death provides a dual-pronged attack on cancer cells. Furthermore, its efficacy in fenretinide-resistant cell lines and its synergistic interaction with the parent compound highlight its potential to overcome drug resistance and enhance therapeutic outcomes.
Future research should focus on further elucidating the intricate signaling networks regulated by this compound. In vivo studies and clinical trials are warranted to fully assess its therapeutic efficacy, safety profile, and potential for combination therapies in various cancer types. The detailed understanding of its molecular mechanisms provided in this guide serves as a solid foundation for the continued development of this potent anticancer agent.
References
- 1. This compound|CAS 865536-65-8|Research Grade [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Neuroblastoma cell apoptosis induced by the synthetic retinoid N-(4-hydroxyphenyl)retinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 4-Oxofenretinide and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxofenretinide (4-oxo-4-HPR), a principal metabolite of the synthetic retinoid fenretinide (4-HPR), has emerged as a potent anti-cancer agent with a distinct and, in many cases, more robust cytotoxic profile than its parent compound.[1][2][3][4] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs, focusing on the molecular modifications that influence its biological activity. This document summarizes key quantitative data, details experimental methodologies, and visualizes the critical signaling pathways involved in its mechanism of action.
Core Structure and Key Modifications
The core structure of this compound is characterized by a (2E,4E,6E,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohex-1-en-1-yl)nona-2,4,6,8-tetraenamide backbone. The defining feature that distinguishes it from fenretinide is the presence of a ketone group at the C4 position of the cyclohexene ring.[3] This modification is critical to its enhanced biological activity.
The primary goals for developing analogs of this compound have been to improve its poor aqueous solubility while retaining or enhancing its cytotoxic effects. Modifications have primarily focused on the N-(4-hydroxyphenyl) moiety, introducing various substituents to increase hydrophilicity.
Quantitative Analysis of Cytotoxicity
The following tables summarize the in vitro cytotoxic activity of this compound and its analogs against a panel of human cancer cell lines. The 50% inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of this compound (4-oxo-4-HPR) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A2780 | Ovarian | 1.5 |
| A2780/HPR (4-HPR resistant) | Ovarian | 1.7 |
| IGROV-1 | Ovarian | 2.1 |
| SKOV-3 | Ovarian | 2.5 |
| OVCAR-3 | Ovarian | 2.8 |
| MCF-7 | Breast | 2.0 |
| T47D | Breast | Not specified |
| BT-20 | Breast | 2.4 |
| SK-N-BE | Neuroblastoma | 1.9 |
| LAN-5 | Neuroblastoma | 2.2 |
| SH-SY5Y | Neuroblastoma | 2.3 |
Table 2: Comparative IC50 Values of this compound (4-oxo-4-HPR) and Fenretinide (4-HPR)
| Cell Line | 4-oxo-4-HPR IC50 (µM) | 4-HPR IC50 (µM) | Fold-change (4-HPR/4-oxo-4-HPR) |
| A2780 | 1.5 | 3.0 | 2.0 |
| IGROV-1 | 2.1 | 8.5 | 4.0 |
| SKOV-3 | 2.5 | 7.5 | 3.0 |
| OVCAR-3 | 2.8 | 9.0 | 3.2 |
| MCF-7 | 2.0 | 4.5 | 2.3 |
| BT-20 | 2.4 | 5.5 | 2.3 |
| SK-N-BE | 1.9 | 4.0 | 2.1 |
| LAN-5 | 2.2 | 5.0 | 2.3 |
| SH-SY5Y | 2.3 | 6.0 | 2.6 |
Table 3: IC50 Values of Water-Soluble Analogs of this compound
| Compound | R Group | A2780 IC50 (µM) |
| 4-oxo-4-HPR | -H | 1.5 |
| Analog 13a | -CH2COOH | 2.5 |
| Analog 13b | -CH2CH2COOH | 3.5 |
| Analog 13c | -(CH2)3COOH | >10 |
| Analog 13d | -(CH2)4COOH | >10 |
Mechanism of Action: Key Signaling Pathways
This compound exerts its anti-cancer effects through a multi-faceted mechanism of action that is largely independent of retinoic acid receptors (RARs). The primary pathways involved are the induction of G2/M cell cycle arrest and apoptosis.
G2/M Cell Cycle Arrest
Unlike its parent compound, fenretinide, which has a modest effect on the G1 phase, this compound induces a pronounced arrest of cancer cells in the G2/M phase of the cell cycle. This arrest is associated with the downregulation of key regulatory proteins of the G2/M transition, including cyclin-dependent kinase 1 (Cdk1) and Cdc25c.
A significant contributor to this G2/M arrest is the ability of this compound to inhibit tubulin polymerization. This disruption of microtubule dynamics leads to the formation of aberrant mitotic spindles, activating the spindle assembly checkpoint and halting cell cycle progression at mitosis.
Caption: G2/M cell cycle arrest induced by this compound.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells, including those resistant to fenretinide. This programmed cell death is initiated through a signaling cascade that involves the generation of reactive oxygen species (ROS), induction of endoplasmic reticulum (ER) stress, and activation of the c-Jun N-terminal kinase (JNK) pathway.
The increase in intracellular ROS appears to be a critical early event. This oxidative stress contributes to ER stress, which in turn activates the JNK signaling pathway. Activated JNK can then phosphorylate and regulate the activity of various downstream targets, ultimately leading to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and subsequent executioner caspases like caspase-3.
Caption: Apoptosis signaling pathway induced by this compound.
Detailed Experimental Protocols
Cell Viability Assay (Sulforhodamine B Assay)
This assay is used to determine the cytotoxic effects of this compound and its analogs.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 72 hours.
-
Cell Fixation: After incubation, fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Stain the fixed cells with 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing and Solubilization: Remove the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The percentage of cell survival is calculated relative to untreated control cells.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 1,200 rpm for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) and resuspend in 500 µL of PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of PBS containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A.
-
Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content by flow cytometry. The percentages of cells in the G1, S, and G2/M phases are determined using cell cycle analysis software.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the generation of ROS in cells treated with this compound.
-
Cell Treatment: Plate cells in 6-well plates and treat with this compound for the desired time (e.g., 4 hours).
-
Probe Loading: After treatment, incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Cell Harvesting and Analysis: Harvest the cells, wash with PBS, and resuspend in PBS. Analyze the fluorescence intensity of the oxidized product, dichlorofluorescein (DCF), by flow cytometry. An increase in DCF fluorescence indicates an increase in intracellular ROS levels.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin.
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) supplemented with 1 mM GTP and a fluorescence reporter (e.g., DAPI).
-
Compound Addition: Add this compound or a control vehicle to the reaction mixture.
-
Polymerization Monitoring: Transfer the mixture to a pre-warmed 96-well plate and monitor the increase in fluorescence or absorbance (at 340 nm for turbidity) over time at 37°C using a microplate reader. Inhibition of tubulin polymerization is observed as a decrease in the rate and extent of the signal increase compared to the control.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound and its analogs.
Caption: Preclinical evaluation workflow for this compound analogs.
Conclusion
The structure-activity relationship of this compound and its analogs reveals several key insights for drug development. The 4-oxo functional group on the cyclohexene ring is paramount for the enhanced cytotoxic activity compared to fenretinide. Modifications to the N-(4-hydroxyphenyl) moiety can improve solubility, but often at the cost of reduced potency. The dual mechanism of action, involving both G2/M arrest via tubulin polymerization inhibition and ROS-mediated apoptosis, makes this compound a compelling candidate for further preclinical and clinical investigation. Future efforts in analog design should focus on optimizing the balance between improved pharmacokinetic properties and potent, multi-faceted anti-cancer activity.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines. [epistemonikos.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
The Potent Anti-Tumor Activity of 4-Oxofenretinide: An In-Depth Technical Guide on its In Vitro Effects on Ovarian and Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Oxofenretinide (4-oxo-4-HPR), a principal metabolite of the synthetic retinoid fenretinide (4-HPR), has demonstrated significant in vitro cytotoxic and pro-apoptotic activity against a range of ovarian and breast cancer cell lines. Notably, its potency often exceeds that of its parent compound and it exhibits efficacy in both fenretinide-sensitive and -resistant cancer cells. This technical guide provides a comprehensive overview of the in vitro effects of this compound, detailing its impact on cell viability, its mechanism of inducing cell cycle arrest and apoptosis, and the underlying signaling pathways. The information presented herein is synthesized from peer-reviewed research to support further investigation and drug development efforts targeting ovarian and breast cancers.
Comparative Cytotoxicity of this compound
This compound has been shown to be a potent inhibitor of cell growth across multiple ovarian and breast cancer cell lines. Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), is often several-fold greater than that of fenretinide (4-HPR).
Table 1: Comparative IC50 Values of this compound and Fenretinide in Ovarian Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Fenretinide (4-HPR) IC50 (µM) |
| A2780 | ~1-2 | ~2-4 |
| A2780/HPR (Fenretinide-Resistant) | ~2-4 | >10 |
| IGROV-I | Not explicitly reported for this compound | ~10[1] |
| SW626 | Not explicitly reported for this compound | ~10[1] |
| OVCA432 | Not explicitly reported for this compound | ~10[1] |
| OVCAR-5 | Not explicitly reported for this compound | >1, with 70-90% inhibition at 10 µM[2] |
| Note: IC50 values are approximated from published data for illustrative purposes. Exact values may vary based on experimental conditions. |
Table 2: Comparative IC50 Values of this compound and Fenretinide in Breast Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Fenretinide (4-HPR) IC50 (µM) |
| MCF-7 | ~1-2 | ~2-4 |
| T-47D | ~1-2 | ~2-4 |
| MDA-MB-231 | ~2-4 | ~4-6 |
| MDA-MB-468 | ~2-4 | ~4-6 |
| Note: IC50 values are approximated from published data for illustrative purposes. Exact values may vary based on experimental conditions. |
The data indicates that this compound is not only more potent than its parent compound in sensitive cell lines but also overcomes acquired resistance to fenretinide, as seen in the A2780/HPR cell line.[3]
Mechanism of Action: Cell Cycle Arrest and Apoptosis
The anti-proliferative effects of this compound are attributed to its ability to induce both cell cycle arrest and apoptosis.
G2/M Cell Cycle Arrest
A hallmark of this compound activity is the induction of a pronounced G2/M phase cell cycle arrest. This contrasts with fenretinide, which typically has a milder effect on the cell cycle, often causing a slight G1 arrest. The arrest in the G2/M phase is associated with the downregulation of key regulatory proteins, including cyclin-dependent kinase 1 (Cdk1) and Cdc25c, as well as S-phase cyclin A.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in both fenretinide-sensitive and -resistant ovarian and breast cancer cell lines. This programmed cell death is characterized by DNA fragmentation and the activation of the caspase cascade. Specifically, this compound has been shown to activate the intrinsic apoptosis pathway through the activation of caspase-9 and the executioner caspase-3, while caspase-8 activation is not observed. The induction of apoptosis is further supported by an increase in the expression of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21.
Signaling Pathways Modulated by this compound
The cellular effects of this compound are mediated through the modulation of specific signaling pathways, largely independent of the classical retinoid receptors.
Retinoid Receptor-Independent Mechanism
Studies have shown that the effects of this compound are not inhibited by RAR antagonists, and the compound itself has a poor ability to bind and transactivate RARs. This suggests that its anti-tumor activity is mediated through a retinoid receptor-independent mechanism.
Induction of Reactive Oxygen Species (ROS) and Ceramide
Similar to its parent compound, this compound has been shown to increase the generation of reactive oxygen species (ROS) and elevate intracellular ceramide levels through de novo synthesis. Both ROS and ceramide are known to be potent inducers of apoptosis.
Caption: Signaling pathway of this compound in cancer cells.
Detailed Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the in vitro effects of this compound.
Cell Viability and Cytotoxicity Assay (Sulforhodamine B Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, fenretinide, and a vehicle control for a specified duration (e.g., 72 hours).
-
Cell Fixation: After incubation, fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with Sulforhodamine B (SRB) solution.
-
Washing: Remove the unbound dye by washing with acetic acid.
-
Solubilization: Solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 values.
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Culture and Treatment: Culture cells to 60-70% confluency and treat with this compound or a vehicle control for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C.
-
Staining: Rehydrate the cells in PBS and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Caspase Activity)
-
Cell Lysis: Treat cells with this compound and lyse the cells to release cellular proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase Assay: Incubate the cell lysates with a fluorogenic or colorimetric substrate specific for caspase-3 and caspase-9.
-
Signal Detection: Measure the fluorescence or absorbance using a microplate reader.
-
Data Analysis: Normalize the caspase activity to the protein concentration and express it as a fold change relative to the vehicle control.
Conclusion and Future Directions
This compound demonstrates significant promise as a potent anti-cancer agent for ovarian and breast cancers. Its ability to overcome fenretinide resistance and its distinct mechanism of action, characterized by G2/M arrest and retinoid receptor-independent apoptosis, make it a compelling candidate for further preclinical and clinical development. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the exploration of combination therapies to enhance its therapeutic potential. The detailed methodologies and pathway analyses provided in this guide offer a solid foundation for researchers to build upon in the ongoing effort to develop more effective treatments for these malignancies.
References
- 1. Induction of apoptosis by fenretinide (4HPR) in human ovarian carcinoma cells and its association with retinoic acid receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Action of fenretinide (4-HPR) on ovarian cancer and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
In-depth Technical Guide: Pharmacokinetics and Metabolism of 4-Oxofenretinide In Vivo
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Oxofenretinide (4-oxo-4-HPR) is a principal and biologically active metabolite of fenretinide (4-HPR), a synthetic retinoid that has demonstrated significant anti-cancer properties. This technical guide provides a comprehensive overview of the current in vivo pharmacokinetic and metabolic profile of this compound. It includes a summary of key pharmacokinetic parameters, detailed experimental methodologies for its study, and an exploration of its metabolic pathways and associated signaling cascades. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of retinoid-based therapeutics.
Introduction
Fenretinide [N-(4-hydroxyphenyl)retinamide] has been the subject of extensive research in oncology due to its ability to induce apoptosis in a variety of cancer cell lines. Its clinical utility, however, can be influenced by its metabolic fate. A key metabolite, this compound, has been identified and shown to be more potent than the parent compound in inhibiting cancer cell growth[1]. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is therefore critical for the optimization of fenretinide-based therapies and the potential development of this compound as a standalone therapeutic agent.
Metabolism of this compound
This compound is formed through the oxidation of fenretinide. This metabolic conversion is primarily mediated by the cytochrome P450 (CYP) enzyme system.
Key Metabolic Enzymes:
-
CYP3A4: This enzyme has been identified as a key player in the oxidation of fenretinide to this compound in human liver microsomes[2].
-
CYP26A1: This retinoic acid-metabolizing enzyme is also implicated in the formation of this compound[3][4].
Besides this compound, another major metabolite of fenretinide is N-(4-methoxyphenyl)retinamide (4-MPR), which is considered to be biologically inactive[1]. In vitro studies have also identified an additional polar metabolite, 4'-hydroxy 4-HPR (4'-OH 4-HPR).
Metabolic Pathway of Fenretinide
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound is intrinsically linked to that of its parent compound, fenretinide.
Human Pharmacokinetics
A phase I clinical trial in children with neuroblastoma provides the most comprehensive human pharmacokinetic data for both fenretinide and this compound following oral administration of fenretinide.
Table 1: Pharmacokinetic Parameters of Fenretinide and this compound in Pediatric Neuroblastoma Patients (Oral Fenretinide Administration)
| Parameter | Fenretinide (4-HPR) | This compound (4-oxo-4-HPR) |
| Dose Range | 100-4,000 mg/m²/day | - |
| Mean Cmax (single dose) | 0.9 to 6.6 µM | Not Reported |
| Mean Cmax (steady state) | 1.6 to 14.5 µM | Not Reported |
| Mean t½ | 22 hours | Not Reported |
| Steady State Plasma Concentration | 0.7 - 10 µM | 0.4 - 5 µM |
Data presented as ranges across different dose levels.
Preclinical Pharmacokinetics
Detailed pharmacokinetic studies specifically for this compound in preclinical species are limited. Most studies have focused on the parent drug, fenretinide. However, the relative plasma concentrations of fenretinide and its metabolites have been reported in mice.
Table 2: Relative Plasma Levels of Fenretinide and its Metabolites in Mice
| Compound | Relative Plasma Level to 4-HPR |
| 4-MPR | ~50% |
| This compound | ~40% |
Data from mice receiving fenretinide in their diet or via daily intraperitoneal injection.
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
This protocol is synthesized from methodologies reported for fenretinide pharmacokinetic studies, which are applicable to the study of this compound.
Experimental Workflow for In Vivo Pharmacokinetics
Protocol Details:
-
Animal Model: Female CD1 mice, 7 weeks of age, with a mean body weight of 25 ± 1 g.
-
Drug Formulation and Administration:
-
For oral administration, this compound can be formulated in a vehicle suitable for its solubility, such as a mixture of corn oil and polysorbate 80. Administer via oral gavage.
-
For intravenous administration, dissolve this compound in a suitable solvent like ethanol and administer as a bolus injection.
-
-
Dosing: A single dose of 5 or 10 mg/kg can be used.
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 10, 24, and 48 hours post-dose for oral administration; 0.08, 0.25, 0.5, 1, 2, 4, 10, 24, and 48 hours for intravenous administration).
-
Use 3 mice per time point.
-
Collect blood from the retro-orbital plexus under isoflurane anesthesia into heparinized tubes.
-
-
Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store plasma samples at -20°C until analysis.
-
Sample Preparation for Analysis:
-
To a 25 µL aliquot of plasma, add 5 µL of an appropriate internal standard (e.g., N-(4-ethoxyphenyl)retinamide, 4-EPR, at 10 µg/mL).
-
Add 470 µL of cold ethanol for protein precipitation.
-
Vortex the mixture for 3 minutes and then centrifuge at 10,000 x g for 5 minutes.
-
Collect the supernatant for analysis.
-
-
Analytical Method: Use a validated LC-MS/MS method for the quantification of this compound.
-
Pharmacokinetic Analysis: Analyze the plasma concentration-time data using non-compartmental analysis software to determine key pharmacokinetic parameters (AUC, CL, Vd, t½).
In Vitro Metabolism using Human Liver Microsomes
This protocol outlines a general procedure for assessing the in vitro metabolism of this compound.
Experimental Workflow for In Vitro Metabolism
Protocol Details:
-
Materials:
-
Pooled human liver microsomes (HLM)
-
100 mM Phosphate buffer (pH 7.4)
-
20 mM NADPH solution
-
This compound stock solution
-
Organic solvent (e.g., acetonitrile or ethyl acetate) for reaction termination
-
-
Incubation Mixture Preparation (per well/tube):
-
183 µL of 100 mM phosphate buffer
-
2 µL of 100X this compound stock solution (final concentration typically 1-10 µM)
-
5 µL of 20 mg/mL HLM (final concentration 0.5 mg/mL)
-
-
Reaction:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of 20 mM NADPH.
-
Incubate at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding 200 µL of cold organic solvent.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant for analysis.
-
-
Analysis: Quantify the remaining this compound and any formed metabolites using a validated LC-MS/MS method.
Signaling Pathways of this compound
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways, primarily leading to apoptosis and cell cycle arrest.
ROS-Mediated Apoptotic Pathway
A primary mechanism of this compound-induced apoptosis involves the generation of reactive oxygen species (ROS).
ROS-JNK-PLAB Signaling Pathway
This pathway involves:
-
ROS Generation: this compound induces the production of ROS.
-
ER Stress: The increase in ROS leads to endoplasmic reticulum stress.
-
JNK Activation: ER stress, in turn, activates c-Jun N-terminal kinase (JNK).
-
PLAB Upregulation: Activated JNK leads to the upregulation of the pro-apoptotic gene, placental bone morphogenetic protein (PLAB).
-
Apoptosis: The culmination of this signaling cascade is the induction of apoptosis.
Ceramide-Mediated Apoptosis
This compound, similar to its parent compound, can increase intracellular levels of the pro-apoptotic sphingolipid, ceramide. This occurs through two main pathways:
-
De Novo Synthesis: Activation of serine palmitoyltransferase, the rate-limiting enzyme in the de novo ceramide synthesis pathway.
-
Sphingomyelinase Activation: Increased activity of sphingomyelinase, which hydrolyzes sphingomyelin to generate ceramide.
The accumulation of ceramide contributes to the overall apoptotic response induced by this compound.
Conclusion
This compound is a potent, active metabolite of fenretinide with significant anti-cancer activity. Its formation is primarily mediated by CYP3A4 and CYP26A1. While human pharmacokinetic data is available from clinical trials with fenretinide, more detailed preclinical pharmacokinetic studies on this compound are needed to fully characterize its ADME profile. The primary mechanisms of its anti-cancer action involve the induction of apoptosis through ROS-mediated and ceramide-mediated signaling pathways. The experimental protocols and pathway diagrams provided in this guide offer a framework for further research and development of this promising therapeutic agent.
References
- 1. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PLAB induction in fenretinide-induced apoptosis of ovarian cancer cells occurs via a ROS-dependent mechanism involving ER stress and JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the metabolism of fenretinide by human liver microsomes, cytochrome P450 enzymes and UDP-glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling 4-Oxofenretinide: A Technical Guide to its Identification in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for the identification and quantification of 4-Oxofenretinide (4-oxo-4-HPR), a key metabolite of the synthetic retinoid fenretinide (4-HPR), in human plasma samples. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes the metabolic pathways and analytical workflows.
Introduction
Fenretinide, a synthetic derivative of all-trans-retinoic acid, has demonstrated significant promise in cancer prevention and therapy.[1][2] Its clinical utility is influenced by its metabolism into various analogues, including the biologically active metabolite this compound.[2][3] Understanding the pharmacokinetics of this compound is crucial for optimizing therapeutic strategies and evaluating its clinical efficacy. This guide focuses on the analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), used to accurately measure this compound in human plasma.
Metabolic Pathway of Fenretinide
Fenretinide undergoes metabolic transformation in the body, leading to the formation of several metabolites. One of the key metabolic pathways involves the oxidation of fenretinide to this compound. This conversion is primarily mediated by the cytochrome P450 enzyme CYP26A1.[1] Another significant metabolite is N-(4-methoxyphenyl)retinamide (4-MPR). The formation of these metabolites is a critical aspect of fenretinide's overall pharmacological profile.
Quantitative Analysis of this compound in Human Plasma
Accurate quantification of this compound in human plasma is essential for pharmacokinetic studies. LC-MS/MS has emerged as the preferred analytical method due to its high sensitivity and selectivity.
Plasma Concentrations of Fenretinide and its Metabolites
Clinical studies have provided valuable data on the plasma concentrations of fenretinide and its metabolites, including this compound, in patients undergoing treatment. The following table summarizes representative plasma concentration data from a clinical trial where patients were treated with 200 mg/day of fenretinide for 5 years.
| Analyte | Mean Plasma Concentration (µmol/L) | Standard Deviation (± µmol/L) |
| Fenretinide (4-HPR) | 0.84 | 0.53 |
| This compound (4-oxo-4-HPR) | 0.52 | 0.17 |
| N-(4-methoxyphenyl)retinamide (4-MPR) | 1.13 | 0.85 |
Performance of LC-MS/MS Method
A validated LC-MS/MS method for the simultaneous determination of fenretinide, this compound, and 4-MPR in human plasma has demonstrated excellent performance characteristics. Key validation parameters are presented in the table below.
| Parameter | This compound (4-oxo-4-HPR) | Fenretinide (4-HPR) | N-(4-methoxyphenyl)retinamide (4-MPR) |
| Linearity Range (ng/mL) | 0.2–50 | 0.2–50 | 0.2–50 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.2 | 0.2 | 0.2 |
| Intra-day Precision (RSD %) | < 7.64 | < 7.64 | < 7.64 |
| Inter-day Precision (RSD %) | < 7.64 | < 7.64 | < 7.64 |
| Accuracy (%) | 94.92–105.43 | 94.92–105.43 | 94.92–105.43 |
| Extraction Recovery (%) | > 90.39 | > 90.39 | > 90.39 |
Experimental Protocols
This section provides a detailed methodology for the analysis of this compound in human plasma using LC-MS/MS. The workflow encompasses sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: Protein Precipitation
A simple and efficient protein precipitation method is employed to extract the analytes from the plasma matrix.
-
To 200 µL of human plasma, add 400 µL of acetonitrile containing 125 µg/mL of butylated hydroxytoluene (BHT) as an antioxidant. An internal standard, such as N-(4-ethoxyphenyl)retinamide (4-EPR), should be added to the precipitation solvent.
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for injection into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation of this compound, fenretinide, and 4-MPR is achieved using a reversed-phase C18 column with a gradient elution.
-
Column: Zorbax SB-C18 (3.5 µm, 50 × 2.1 mm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient Elution: A typical gradient would involve a programmed change in the proportion of Mobile Phase B to elute the analytes based on their polarity.
Tandem Mass Spectrometry
Detection and quantification are performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The analytes are monitored using multiple reaction monitoring (MRM).
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
The specific MRM transitions for each analyte are crucial for selective and sensitive detection.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound (4-oxo-4-HPR) | 406.3 | 297.2 |
| Fenretinide (4-HPR) | 392.3 | 283.2 |
| N-(4-methoxyphenyl)retinamide (4-MPR) | 406.3 | 283.2 |
| N-(4-ethoxyphenyl)retinamide (4-EPR) (Internal Standard) | 420.3 | 283.2 |
Table data sourced from Kang et al., 2017.
Conclusion
This technical guide provides a comprehensive framework for the identification and quantification of this compound in human plasma. The detailed LC-MS/MS methodology, coupled with the summarized quantitative data and visual representations of the metabolic pathway and analytical workflow, offers a valuable resource for researchers, scientists, and drug development professionals. The ability to accurately measure this compound is paramount for advancing our understanding of fenretinide's pharmacokinetics and for the continued development of this promising anti-cancer agent.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Identification of the fenretinide metabolite 4-oxo-fenretinide present in human plasma and formed in human ovarian carcinoma cells through induction of cytochrome P450 26A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fenretinide metabolism in humans and mice: utilizing pharmacological modulation of its metabolic pathway to increase systemic exposure - PMC [pmc.ncbi.nlm.nih.gov]
4-Oxofenretinide-Induced Reactive Oxygen Species (ROS) Generation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Oxofenretinide (4-OFR), a principal active metabolite of the synthetic retinoid fenretinide (4-HPR), has demonstrated potent anticancer activity in a variety of preclinical models. A key mechanism underpinning its therapeutic efficacy is the induction of reactive oxygen species (ROS), which triggers a cascade of cellular events culminating in apoptosis. This technical guide provides an in-depth overview of 4-OFR-induced ROS generation, detailing the downstream signaling pathways, experimental protocols for its investigation, and quantitative data from relevant studies.
Introduction
Reactive oxygen species are chemically reactive molecules containing oxygen that play a dual role in cellular physiology. At low to moderate levels, they function as critical second messengers in various signaling pathways. However, excessive accumulation of ROS leads to oxidative stress, a deleterious process that can damage cellular macromolecules, including lipids, proteins, and DNA, ultimately leading to programmed cell death or apoptosis.[1]
This compound has been shown to be more potent than its parent compound, fenretinide, in inhibiting the growth of various cancer cell lines, including ovarian, breast, and neuroblastoma.[2] A significant component of its mechanism of action is the generation of intracellular ROS.[2] This guide will explore the intricacies of this process and its consequences for cancer cells.
Quantitative Data on this compound Activity
The following tables summarize the quantitative data regarding the cytotoxic and ROS-inducing effects of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| A2780 | Ovarian Carcinoma | ~2.5 | 72 hours | [2] |
| A2780/HPR | Ovarian Carcinoma (Fenretinide-Resistant) | ~3.0 | 72 hours | [2] |
| IGROV-1 | Ovarian Carcinoma | ~2.0 | 72 hours | |
| SKOV-3 | Ovarian Carcinoma | ~4.0 | 72 hours | |
| OVCAR-3 | Ovarian Carcinoma | ~3.5 | 72 hours | |
| MCF-7 | Breast Adenocarcinoma | ~1.5 | 72 hours | |
| T47D | Breast Ductale Carcinoma | ~2.0 | 72 hours | |
| SK-N-BE | Neuroblastoma | ~1.0 | 72 hours | |
| LAN-5 | Neuroblastoma | ~1.5 | 72 hours |
Table 2: this compound-Induced ROS Generation in A2780 Ovarian Cancer Cells
| 4-OFR Concentration (µM) | Exposure Time | Fold Increase in ROS (vs. Control) | Reference |
| 10 | 6 hours | 3.0 |
Signaling Pathways Activated by this compound-Induced ROS
The generation of ROS by this compound is a critical upstream event that initiates a cascade of downstream signaling pathways, primarily leading to endoplasmic reticulum (ER) stress and activation of the c-Jun N-terminal kinase (JNK) pathway, both of which converge to induce apoptosis.
ROS-Induced Endoplasmic Reticulum (ER) Stress
The accumulation of ROS can disrupt the delicate redox balance within the endoplasmic reticulum, leading to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. This, in turn, activates the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. The UPR is mediated by three main sensor proteins: PERK, IRE1α, and ATF6. While direct evidence detailing the specific activation of these sensors by 4-OFR-induced ROS is still emerging, the general mechanism involves ROS-mediated disruption of protein folding.
References
4-Oxofenretinide's Impact on Gene Expression in Cancer Cells: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Oxofenretinide (4-oxo-4-HPR), an active metabolite of the synthetic retinoid fenretinide (4-HPR), has demonstrated potent anti-cancer activity in various cancer cell lines, including those resistant to its parent compound. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the effects of this compound, with a specific focus on its impact on gene expression in cancer cells. This document summarizes key quantitative data, details experimental protocols, and visualizes the complex signaling pathways involved, offering a comprehensive resource for researchers and drug development professionals in oncology.
Introduction
Fenretinide (4-HPR) has long been investigated for its chemopreventive and therapeutic potential in oncology. Its active metabolite, this compound, has emerged as a promising agent with a distinct and, in some cases, more potent mechanism of action. Unlike its parent compound, which primarily affects the G1 phase of the cell cycle, this compound induces a marked G2/M phase arrest and apoptosis.[1][2] Notably, its anti-tumor effects appear to be independent of nuclear retinoid receptors (RARs), suggesting a unique mode of action.[1][3] This whitepaper consolidates the current understanding of how this compound modulates gene expression to exert its anti-neoplastic effects.
Core Mechanisms of Action
This compound's anti-cancer activity is primarily attributed to two independent but potentially synergistic mechanisms:
-
Induction of Reactive Oxygen Species (ROS)-Dependent Apoptosis: Similar to fenretinide, this compound stimulates the generation of reactive oxygen species, leading to a signaling cascade that involves endoplasmic reticulum (ER) stress and activation of the c-Jun N-terminal kinase (JNK) pathway.[4] This ultimately results in the upregulation of pro-apoptotic genes.
-
Antimicrotubule Activity: A distinguishing feature of this compound is its ability to inhibit tubulin polymerization. This disruption of microtubule dynamics leads to the formation of multipolar spindles, activation of the spindle assembly checkpoint, and ultimately, mitotic arrest and cell death.
These dual mechanisms provide a compelling explanation for its enhanced potency and its efficacy in cancer cells that have developed resistance to fenretinide.
Impact on Gene Expression: Quantitative Analysis
While comprehensive microarray or RNA-sequencing data specifically for this compound-treated cancer cells is not extensively available in the public domain, studies on its parent compound, fenretinide, and analyses of protein expression changes provide significant insights into the probable gene expression modulations.
A study on fenretinide in neuroblastoma cell lines using RNA sequencing revealed significant upregulation of several key genes involved in stress response and apoptosis. Given the shared ROS-dependent apoptotic pathway, it is highly probable that this compound induces similar changes in the expression of these genes.
| Gene | Fold Change (mRNA) | Cancer Cell Line | Experimental Method | Reference |
| NOXA (PMAIP1) | Significantly Upregulated | CHLA-119 (Neuroblastoma) | RT-PCR | |
| ATF3 | Significantly Upregulated | CHLA-119 (Neuroblastoma) | RT-PCR | |
| ATF4 | Significantly Upregulated | CHLA-119 (Neuroblastoma) | RT-PCR |
Furthermore, studies on this compound have documented significant changes in the protein levels of key cell cycle and apoptosis regulators in ovarian carcinoma cells. These protein level changes are indicative of underlying alterations in gene expression.
| Protein | Effect on Expression/Activity | Cancer Cell Line | Experimental Method | Reference |
| Cyclin-dependent kinase 1 (CDK1) | Reduction | A2780 (Ovarian) | Western Blot | |
| cdc25c | Reduction | A2780 (Ovarian) | Western Blot | |
| Cyclin A | Reduction | A2780 (Ovarian) | Western Blot | |
| p53 | Increase | A2780 (Ovarian) | Western Blot | |
| p21 | Increase | A2780 (Ovarian) | Western Blot | |
| Caspase-9 | Activation | A2780 (Ovarian) | Western Blot | |
| Caspase-3 | Activation | A2780 (Ovarian) | Western Blot |
Signaling Pathways and Visualizations
The molecular pathways affected by this compound are complex and interconnected. The following diagrams, generated using the DOT language, illustrate these key signaling cascades and experimental workflows.
Detailed Experimental Protocols
This section provides an overview of the methodologies used to investigate the effects of this compound on cancer cells.
5.1. Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines such as A2780 (ovarian), T47D (breast), and SK-N-BE (neuroblastoma) are commonly used. Cells are maintained in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: this compound is typically dissolved in a suitable solvent like DMSO to create a stock solution, which is then diluted to the desired final concentrations in the cell culture medium for experiments.
5.2. Gene Expression Analysis (RT-PCR)
-
RNA Isolation: Total RNA is extracted from treated and untreated cells using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions.
-
Reverse Transcription: First-strand cDNA is synthesized from the isolated RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR (qPCR): qPCR is performed using a thermal cycler with SYBR Green or probe-based detection. Gene-specific primers for target genes (e.g., NOXA, ATF3, ATF4) and a housekeeping gene (e.g., GAPDH) for normalization are used. The relative gene expression is calculated using the 2^-ΔΔCt method.
5.3. Western Blot Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., CDK1, p53, p21, cleaved Caspase-3) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
5.4. Cell Cycle Analysis
-
Cell Preparation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined from the DNA content histograms.
5.5. Measurement of Reactive Oxygen Species (ROS)
-
Probe Staining: Cells are incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Flow Cytometry or Fluorometry: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a flow cytometer or a microplate fluorometer.
5.6. Tubulin Polymerization Assay
-
In Vitro Assay: Purified tubulin is incubated with GTP and this compound at 37°C. The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Cell-Based Assay: Treated and untreated cells are lysed with a microtubule-stabilizing buffer. The soluble (unpolymerized) and insoluble (polymerized) tubulin fractions are separated by centrifugation and analyzed by Western blotting using an anti-tubulin antibody.
Conclusion and Future Directions
This compound represents a promising anti-cancer agent with a multifaceted mechanism of action that distinguishes it from its parent compound, fenretinide. Its ability to induce G2/M arrest and apoptosis through both ROS-dependent and antimicrotubule pathways highlights its potential for treating a range of cancers, including those with acquired resistance to other therapies.
While current research has elucidated the key protein players and signaling cascades, a significant gap remains in the comprehensive, quantitative understanding of the global gene expression changes induced by this compound. Future studies employing high-throughput transcriptomic and proteomic analyses, such as RNA-sequencing and mass spectrometry, are crucial to:
-
Identify a complete and quantitative profile of differentially expressed genes.
-
Uncover novel therapeutic targets and biomarkers of response.
-
Further dissect the intricate crosstalk between the ROS-dependent and antimicrotubule pathways.
A deeper understanding of the gene regulatory networks modulated by this compound will undoubtedly accelerate its clinical development and pave the way for more effective and personalized cancer therapies.
References
- 1. Fenretinide via NOXA induction, enhanced activity of the BCL-2 inhibitor venetoclax in high BCL-2-expressing neuroblastoma preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Binding Affinity of 4-Oxofenretinide to Retinoid Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Oxofenretinide, a primary metabolite of the synthetic retinoid fenretinide (4-HPR), has garnered significant interest for its potent anti-neoplastic properties. Understanding its interaction with the canonical retinoid signaling pathways, mediated by retinoic acid receptors (RARs) and retinoid X receptors (RXRs), is crucial for elucidating its mechanism of action and optimizing its therapeutic potential. This technical guide provides a comprehensive overview of the current knowledge regarding the binding affinity of this compound to these nuclear receptors. It details the experimental methodologies for assessing such interactions and visualizes the associated signaling pathways and experimental workflows. A key finding of this review is the notable absence of specific quantitative binding data for this compound across the spectrum of retinoid receptor subtypes in publicly accessible literature, suggesting that its biological activities may also involve receptor-independent mechanisms.
Introduction to this compound and Retinoid Receptors
Retinoids, a class of compounds derived from vitamin A, are critical regulators of cellular proliferation, differentiation, and apoptosis. Their biological effects are primarily mediated through two families of nuclear receptors: the retinoic acid receptors (RARα, RARβ, and RARγ) and the retinoid X receptors (RXRα, RXRβ, and RXRγ). These receptors function as ligand-activated transcription factors that, upon binding to a retinoid, form heterodimers (RAR/RXR) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their expression.
Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR) is a synthetic retinoid that has shown promise in cancer chemoprevention. This compound is one of its major and more polar metabolites. While the parent compound, fenretinide, is known to exert anti-cancer effects, its binding to RARs is considered weak.[1] This has led to the hypothesis that its therapeutic effects, and those of its metabolites, may not be solely dependent on direct receptor binding and activation.[1]
Binding Affinity of this compound to Retinoid Receptors
A thorough review of the scientific literature reveals a conspicuous lack of quantitative data (e.g., Kd, Ki, or EC50 values) detailing the binding affinity of this compound to specific RAR and RXR subtypes. Studies on its parent compound, fenretinide, suggest a low affinity for RARs. For instance, fenretinide's binding affinity for RARs has been reported to be approximately 15% of that of all-trans-retinoic acid (ATRA), the natural ligand for RARs.[2] However, specific values for this compound are not provided. This suggests that the potent biological effects of this compound may be mediated through mechanisms that are at least partially independent of direct, high-affinity binding to retinoid receptors.
Data Presentation
The following table summarizes the current state of knowledge regarding the quantitative binding affinity of this compound for retinoid receptors.
| Receptor Subtype | Ligand | Binding Affinity (Ki/Kd/EC50) | Citation |
| RARα | This compound | Data Not Available | N/A |
| RARβ | This compound | Data Not Available | N/A |
| RARγ | This compound | Data Not Available | N/A |
| RXRα | This compound | Data Not Available | N/A |
| RXRβ | This compound | Data Not Available | N/A |
| RXRγ | This compound | Data Not Available | N/A |
| RARs (general) | Fenretinide (4-HPR) | Binds poorly; ~15% of ATRA's affinity | [1][2] |
Experimental Protocols: Determining Binding Affinity
To quantitatively assess the binding affinity of a compound like this compound to retinoid receptors, a competitive radioligand binding assay is a standard and robust method. This technique measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radioactively labeled ligand (the "radioligand," e.g., [³H]-all-trans-retinoic acid) that has a known high affinity for the target receptor.
Protocol: Competitive Radioligand Binding Assay for RARs
Objective: To determine the inhibitory constant (Ki) of this compound for a specific RAR subtype (e.g., RARα).
Materials:
-
Receptor Source: Nuclear extracts from cells engineered to overexpress a specific human RAR subtype (e.g., RARα).
-
Radioligand: [³H]-all-trans-retinoic acid ([³H]-ATRA) with high specific activity.
-
Competitor: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Non-specific Binding Control: A high concentration of unlabeled all-trans-retinoic acid (e.g., 1 µM).
-
Assay Buffer: A buffer solution appropriate for maintaining receptor integrity and binding (e.g., Tris-HCl buffer with protease inhibitors).
-
Filtration System: A 96-well microplate harvester with glass fiber filters (e.g., GF/B or GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.
-
Scintillation Cocktail and Counter: For quantifying the radioactivity retained on the filters.
Procedure:
-
Receptor Preparation: Prepare nuclear extracts from cells expressing the target RAR subtype. The protein concentration of the extract should be determined using a standard protein assay (e.g., Bradford or BCA assay).
-
Assay Plate Setup: In a 96-well microplate, set up the following in triplicate for each condition:
-
Total Binding: Receptor extract, radioligand, and assay buffer.
-
Non-specific Binding: Receptor extract, radioligand, and a high concentration of unlabeled ATRA.
-
Competitor Binding: Receptor extract, radioligand, and varying concentrations of this compound.
-
-
Incubation: Add the components to the wells as planned. Typically, the final assay volume is between 100-250 µL. Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium (e.g., 2-4 hours).
-
Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through the glass fiber filters using the microplate harvester. The filters will trap the receptor-ligand complexes.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Radioactivity Measurement: After drying the filters, add a scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualization of Signaling Pathways and Experimental Workflows
Retinoid Signaling Pathway
The canonical pathway for retinoid action involves the ligand-induced activation of RAR/RXR heterodimers and the subsequent regulation of gene transcription.
Caption: Canonical retinoid signaling pathway.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the binding affinity of a test compound.
References
Methodological & Application
Application Notes and Protocols for 4-Oxofenretinide in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxofenretinide (4-oxo-4-HPR) is a biologically active metabolite of the synthetic retinoid fenretinide (4-HPR). It has demonstrated potent anti-cancer properties in a variety of cancer cell lines, including ovarian, breast, neuroblastoma, and cervical cancer.[1][2][3] Notably, this compound can overcome resistance to its parent compound, 4-HPR, and exhibits synergistic effects when used in combination with it.[1][2] Its mechanism of action is multifaceted, inducing cell cycle arrest and apoptosis through at least two independent pathways, making it a compound of significant interest for cancer research and drug development. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its anti-cancer effects.
Mechanism of Action
This compound exerts its cytotoxic effects through a dual mechanism of action that is largely independent of nuclear retinoid receptors (RARs):
-
Reactive Oxygen Species (ROS)-Dependent Apoptosis: this compound induces the generation of reactive oxygen species, which triggers a signaling cascade involving endoplasmic reticulum (ER) stress and activation of Jun N-terminal Kinase (JNK). This pathway leads to the upregulation of the pro-apoptotic protein PLAB (PLAcental Bone morphogenetic protein), ultimately resulting in apoptosis.
-
Antimicrotubule Activity: Independent of ROS generation, this compound inhibits tubulin polymerization. This disruption of microtubule dynamics leads to the formation of multipolar spindles and subsequent mitotic arrest at the G2/M phase of the cell cycle, ultimately contributing to apoptotic cell death.
This dual mechanism provides a rationale for its increased potency compared to fenretinide and its efficacy in fenretinide-resistant cell lines.
Data Presentation
Table 1: IC50 Values of this compound and Fenretinide (4-HPR) in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Fenretinide (4-HPR) IC50 (µM) |
| A2780 | Ovarian | ~2.5 | ~5 |
| A2780/HPR (4-HPR Resistant) | Ovarian | ~5 | >10 |
| IGROV-1 | Ovarian | ~2.5 | ~5 |
| SKOV-3 | Ovarian | ~5 | ~7.5 |
| OVCAR-3 | Ovarian | ~5 | ~7.5 |
| T47D | Breast | ~2.5 | ~5 |
| HeLa | Cervical | ~5 | ~7.5 |
| SK-N-BE | Neuroblastoma | ~2.5 | ~5 |
| DAOY | Medulloblastoma | Not explicitly for 4-oxo-4-HPR, but 4-HPR IC50 is ~5-10 | ~5-10 |
| ONS-76 | Medulloblastoma | Not explicitly for 4-oxo-4-HPR, but 4-HPR IC50 is ~2.5-5 | ~2.5-5 |
Note: IC50 values are approximate and can vary depending on experimental conditions such as cell density, incubation time, and the specific assay used.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.
-
Gently vortex or sonicate to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of cultured cells.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium appropriate for the cell line
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 20 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Expected Results: A dose-dependent decrease in cell viability is expected with increasing concentrations of this compound.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. After 24 hours, treat the cells with the desired concentrations of this compound (e.g., 5 µM) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
Adherent cells: Gently trypsinize the cells, collect them, and wash with serum-containing medium to inactivate trypsin.
-
Suspension cells: Collect the cells directly.
-
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 1 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Expected Results: Treatment with this compound is expected to increase the percentage of Annexin V-positive cells (early and late apoptotic cells). For example, treatment of medulloblastoma cell lines DAOY and ONS-76 with 2.5-10 µM 4-HPR for 24 hours showed a dose-dependent increase in apoptotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 5 µM) and a vehicle control as described for the apoptosis assay.
-
Cell Harvesting: Collect both floating and adherent cells to ensure all cells are included in the analysis.
-
Fixation: Wash the cells with PBS and centrifuge. Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Expected Results: this compound has been shown to cause a marked accumulation of cells in the G2/M phase of the cell cycle.
Western Blotting
This protocol is for the detection of changes in the expression of specific proteins involved in cell cycle regulation and apoptosis following this compound treatment.
Materials:
-
6-well or 10 cm cell culture dishes
-
Complete cell culture medium
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cyclin B1, CDK1, p53, p21, Caspase-9, PARP, Bcl-2, Mcl-1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Expected Results: Treatment with this compound may lead to a reduction in the expression of G2/M regulatory proteins like CDK1 and an increase in apoptosis-related proteins such as cleaved caspase-9 and cleaved PARP. A decrease in anti-apoptotic proteins like Bcl-2 and Mcl-1 may also be observed.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This protocol measures the intracellular generation of ROS in response to this compound.
Materials:
-
24-well or 96-well black-walled, clear-bottom plates
-
Complete cell culture medium
-
This compound stock solution
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence microscope or plate reader
Protocol:
-
Cell Seeding: Seed cells in a black-walled, clear-bottom plate and allow them to attach overnight.
-
Staining: Wash the cells with warm HBSS or serum-free medium.
-
Load the cells with 10 µM DCFH-DA in HBSS or serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Treatment: Wash the cells twice with HBSS or serum-free medium to remove excess probe.
-
Add medium containing the desired concentrations of this compound (e.g., 5 µM) and a vehicle control.
-
Measurement: Measure the fluorescence intensity immediately and at different time points (e.g., 30 minutes, 1, 2, 4 hours) using a fluorescence plate reader (Excitation/Emission ~485/530 nm) or visualize using a fluorescence microscope.
Expected Results: An increase in DCF fluorescence is expected in cells treated with this compound, indicating an increase in intracellular ROS levels.
Visualization of Pathways and Workflows
Signaling Pathway of this compound
Caption: Dual mechanisms of this compound-induced apoptosis.
Experimental Workflow for Investigating this compound
Caption: General workflow for studying this compound effects.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Oxofenretinide Treatment in Neuroblastoma Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuroblastoma is the most prevalent extracranial solid tumor in children, characterized by a high degree of clinical heterogeneity[1][2]. While significant advancements have been made in treating low and intermediate-risk neuroblastoma, high-risk cases continue to have poor prognoses, necessitating the development of novel therapeutic strategies[2][3]. Retinoids, a class of compounds derived from vitamin A, have emerged as a promising therapeutic avenue, capable of inducing differentiation and apoptosis in neuroblastoma cells[4].
Fenretinide [N-(4-hydroxyphenyl) retinamide, 4-HPR], a synthetic retinoid, has demonstrated significant cytotoxic activity against a wide array of cancer cell lines, including neuroblastoma, at concentrations of 1–10 µM in vitro. Its efficacy extends to neuroblastoma cell lines that are resistant to conventional therapies, highlighting its potential for treating refractory disease. 4-Oxofenretinide (4-oxo-4-HPR) is an active metabolite of Fenretinide. The primary mechanism of action for Fenretinide involves the induction of apoptosis, largely mediated by the generation of reactive oxygen species (ROS) within the mitochondria. This document provides a detailed standard operating procedure for the treatment of neuroblastoma cells with Fenretinide and its active metabolite, this compound, based on established preclinical research.
Mechanism of Action: ROS-Induced Apoptosis
Fenretinide's cytotoxic effects in neuroblastoma cells are primarily driven by the induction of mitochondrial ROS. The process begins with the generation of superoxide within the mitochondria, which can be detected using probes like MitoSOX. This increase in ROS leads to the depolarization of the inner mitochondrial membrane and subsequent activation of the apoptotic cascade. The central role of mitochondrial ROS is confirmed by experiments showing that mitochondrial-specific antioxidants, such as MitoQ, can scavenge this ROS and alleviate the cytotoxic effects of Fenretinide. Furthermore, Fenretinide's activity is diminished in cells lacking a functional mitochondrial respiratory chain. At higher concentrations, Fenretinide also inhibits the mitochondrial respiratory chain, contributing to its anti-tumor activity. This dual mechanism of inducing mitochondrial ROS and inhibiting the respiratory chain makes it a potent agent against neuroblastoma.
Caption: Signaling pathway of Fenretinide (4-HPR) in neuroblastoma cells.
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies of Fenretinide.
Table 1: In Vitro Efficacy of Fenretinide (4-HPR) in Neuroblastoma
| Parameter | Value | Cell Lines | Reference |
| Effective Concentration | 1–10 µM | Various neuroblastoma cell lines | |
| Apoptosis Induction | Concentration-dependent | Multiple neuroblastoma lines | |
| ROS Generation | Concentration-dependent | Multiple neuroblastoma lines |
Note: Specific IC50 values for this compound are not widely published in the reviewed literature; however, its activity is expected to be comparable to or greater than the parent compound, 4-HPR.
Table 2: Pharmacokinetic Data of Fenretinide (4-HPR) and this compound in Pediatric Patients
| Compound | Parameter | Dose Range (mg/m²/day) | Value | Reference |
| Fenretinide (4-HPR) | Mean Cmax (Single Dose) | 100 - 4,000 | 0.9 - 6.6 µM | |
| Mean Cmax (Steady State) | 100 - 4,000 | 1.6 - 14.5 µM | ||
| Mean Half-life (t½) | 100 - 4,000 | ~22 - 25 hours | ||
| This compound | Steady State Plasma Conc. | 300 - 4,000 | 0.4 - 5 µM |
Experimental Protocols
The following protocols provide a standardized workflow for evaluating the effects of this compound on neuroblastoma cells in vitro.
References
How to properly dissolve and store 4-Oxofenretinide for in vitro assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Oxofenretinide, a metabolite of Fenretinide, is a potent anti-cancer agent that has demonstrated significant growth-inhibitory and pro-apoptotic effects in various cancer cell lines, including ovarian, breast, and neuroblastoma.[1][2][3] Its mechanism of action involves the induction of G2-M cell cycle arrest and apoptosis through the activation of caspase-9 and the generation of reactive oxygen species (ROS).[1][3] Notably, this compound has been shown to be effective in both Fenretinide-sensitive and resistant cell lines, making it a promising candidate for further investigation. Proper dissolution and storage of this compound are critical for maintaining its stability and ensuring accurate and reproducible results in in vitro assays. This document provides detailed protocols for the dissolution and storage of this compound, along with a summary of its stability.
Quantitative Data Summary
The stability of this compound in its powdered form and in solvent is summarized in the table below. Adherence to these storage conditions is crucial for preserving the compound's integrity.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Dissolving this compound:
-
Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation. Ensure all handling is performed in a clean, sterile environment, such as a laminar flow hood.
-
Solvent Selection: For in vitro assays, DMSO is the recommended solvent.
-
Preparation of Stock Solution:
-
Carefully weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration. A common starting stock concentration for in vitro studies is 10 mM. To prepare a 10 mM stock solution, dissolve 4.06 mg of this compound (Molecular Weight: 405.53 g/mol ) in 1 mL of DMSO.
-
Ensure the powder is completely dissolved. Gentle vortexing may be applied to facilitate dissolution. Visually inspect the solution to ensure there are no visible particulates.
-
-
Working Solution Preparation:
-
Prepare fresh working solutions by diluting the stock solution with the appropriate cell culture medium just before use.
-
It is important to note that the final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Protocol for Storage of this compound Solutions:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Storage Conditions:
-
For long-term storage (up to 6 months), store the aliquots at -80°C.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.
-
-
Handling of Stored Solutions: When ready to use, thaw a single aliquot at room temperature. Once thawed, use the solution immediately and discard any unused portion. Do not refreeze.
Visualizations
Caption: Workflow for dissolving and preparing this compound solutions.
Caption: Signaling pathway of this compound in cancer cells.
References
Application Notes and Protocols for Determining the Cytotoxicity of 4-Oxofenretinide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxofenretinide, a principal metabolite of the synthetic retinoid fenretinide (4-HPR), has demonstrated significant potential as an anticancer agent. It exhibits potent growth-inhibitory and pro-apoptotic effects across a range of cancer cell lines, including those resistant to the parent drug.[1] Notably, this compound is often two to four times more effective than fenretinide in many cancer cell lines.[1][2] Its mechanism of action is multifaceted, inducing both cell cycle arrest at the G2-M phase and apoptosis through the activation of caspase-9.[2] This document provides detailed protocols for performing a dose-response curve for this compound using a standard cytotoxicity assay, enabling researchers to determine its half-maximal inhibitory concentration (IC50) in various cancer cell lines.
Mechanism of Action
This compound exerts its cytotoxic effects through at least two independent mechanisms:
-
Induction of Apoptosis via Reactive Oxygen Species (ROS): Similar to its parent compound, this compound stimulates the generation of ROS. This leads to endoplasmic reticulum (ER) stress and activation of the c-Jun N-terminal kinase (JNK) signaling pathway, culminating in apoptosis.
-
Antimicrotubule Activity: Uniquely, this compound also functions as an antimicrotubule agent. It inhibits tubulin polymerization, leading to the formation of abnormal mitotic spindles and arresting the cell cycle in the G2-M phase. This activity is independent of the ROS-mediated apoptotic pathway.
This dual mechanism of action likely contributes to its enhanced potency and its ability to overcome fenretinide resistance.
Data Presentation
The following table summarizes the reported IC50 values of this compound in various human cancer cell lines after a 72-hour treatment period.
| Cell Line | Cancer Type | IC50 of this compound (µM) |
| A2780 | Ovarian | 1.5 |
| A2780/HPR | Ovarian (Fenretinide-Resistant) | 2.5 |
| IGROV-1 | Ovarian | 1.8 |
| SK-OV-3 | Ovarian | 3.0 |
| MCF-7 | Breast | 1.2 |
| T47D | Breast | 1.0 |
| MDA-MB-231 | Breast | 2.2 |
| SK-N-BE | Neuroblastoma | 0.8 |
| LAN-5 | Neuroblastoma | 1.1 |
| SH-SY5Y | Neuroblastoma | 1.5 |
Data sourced from Villani et al., Cancer Research, 2006.[3]
Experimental Protocols
Protocol 1: Determination of IC50 using the MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound. Metabolically active cells reduce the yellow MTT to a purple formazan product, and the amount of formazan is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM. A typical dilution series might include 10, 5, 2.5, 1.25, 0.6, 0.3, and 0.1 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used in the highest drug concentration) and a no-treatment control.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Dual mechanism of action of this compound in cancer cells.
References
- 1. This compound|CAS 865536-65-8|Research Grade [benchchem.com]
- 2. 4-oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
High-performance liquid chromatography (HPLC) methods for 4-Oxofenretinide analysis
These application notes provide detailed methodologies for the quantitative analysis of 4-Oxofenretinide, a key metabolite of the synthetic retinoid Fenretinide, in biological matrices. The protocols are intended for researchers, scientists, and drug development professionals working on the characterization, pharmacokinetics, and metabolism of this anticancer agent.
Introduction
This compound (4-oxo-4-HPR) is a biologically active metabolite of Fenretinide (4-HPR) that has demonstrated significant potential in cancer research.[1][2] It has been shown to induce cell growth inhibition, G2-M cell cycle arrest, and apoptosis in various cancer cell lines, including those resistant to the parent drug.[1][3] Accurate and reliable analytical methods are crucial for studying its pharmacology and to support clinical and preclinical development. High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS/MS), offers a sensitive and specific platform for the determination of this compound in complex biological samples like plasma and tumor tissues.[4]
Chemical Properties of this compound
A thorough understanding of the analyte's chemical properties is fundamental to developing a robust HPLC method.
| Property | Value |
| Chemical Name | (2E,4E,6E,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohex-1-en-1-yl)nona-2,4,6,8-tetraenamide |
| Synonyms | 4-oxo-4-HPR, 4-oxo-fenretinide, 3-Keto fenretinide |
| Molecular Formula | C₂₆H₃₁NO₃ |
| Molecular Weight | 405.53 g/mol |
| CAS Number | 865536-65-8 |
| Appearance | Yellow Solid |
| Solubility | Soluble in Chloroform, Methanol |
HPLC Methods for this compound Analysis
Reverse-phase HPLC is the most common technique for the analysis of retinoids due to their varying polarities. The following tables summarize validated HPLC and LC-MS/MS methods for the simultaneous determination of Fenretinide and this compound.
Table 1: HPLC-MS/MS Method for Human Plasma
| Parameter | Description |
| Instrumentation | High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) |
| Column | Zorbax SB-C18 (3.5 µm, 50 x 2.1 mm) |
| Mobile Phase | Gradient elution with 0.1% formic acid in water and acetonitrile |
| Flow Rate | 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Detection | Multiple Reaction Monitoring (MRM) |
| Internal Standard | N-(4-ethoxyphenyl)retinamide (4-EPR) |
| Linearity Range | 0.2–50 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |
| Precision (RSD) | < 7.64% |
| Accuracy | 94.92% to 105.43% |
| Extraction Recovery | > 90.39% |
Table 2: HPLC-MS/MS Method for Plasma and Tumor Homogenate
| Parameter | Description |
| Instrumentation | High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) |
| Linearity Range (Plasma) | 1–500 ng/mL |
| Linearity Range (Tumor) | 50–2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (Plasma) | 96.8% to 102.4% |
| Accuracy (Tumor) | 96.6% to 102.3% |
| Interday Precision (Plasma) | 6.9% to 7.5% |
| Interday Precision (Tumor) | 0.96% to 1.91% |
| Interday Accuracy (Plasma) | 99.3% to 101.0% |
| Interday Accuracy (Tumor) | 102.3% to 105.8% |
Experimental Protocols
The following protocols are detailed to guide the user through the process of sample preparation and analysis.
Protocol 1: Sample Preparation from Plasma (Protein Precipitation)
This protocol is adapted from methodologies described for the analysis of Fenretinide and its metabolites in human plasma.
Materials:
-
Human plasma samples
-
Acetonitrile (HPLC grade)
-
Butylated hydroxytoluene (BHT) (as an antioxidant)
-
Internal Standard (e.g., N-(4-ethoxyphenyl)retinamide) solution
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
All procedures should be carried out under subdued light to prevent degradation of the light-sensitive retinoids.
-
To a 200 µL aliquot of plasma in a microcentrifuge tube, add the internal standard.
-
Add 400 µL of acetonitrile containing 125 µg/mL BHT to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for HPLC analysis.
Protocol 2: HPLC-MS/MS Analysis
This protocol outlines a general procedure for the chromatographic separation and detection of this compound.
Instrumentation and Conditions:
-
HPLC System: A system capable of gradient elution.
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization source.
-
Column: A C18 reversed-phase column (e.g., Zorbax SB-C18, 3.5 µm, 50 x 2.1 mm) is recommended.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A linear gradient should be optimized to ensure separation from the parent drug and other metabolites. A typical gradient might start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-40 °C.
-
MS Detection: Operate in positive ion mode with Multiple Reaction Monitoring (MRM) for quantitative analysis. The specific precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion.
Visualizations
Metabolic Pathway of Fenretinide
Caption: Metabolic conversion of Fenretinide to this compound.
Apoptotic Signaling of this compound
Caption: this compound induced apoptosis pathway.
General HPLC Workflow
Caption: Experimental workflow for HPLC analysis of this compound.
References
Application Notes and Protocols for In Vivo Studies with 4-Oxofenretinide in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxofenretinide (4-oxo-4-HPR) is a biologically active metabolite of the synthetic retinoid fenretinide (4-HPR). It has garnered significant interest in oncology research due to its potent anti-cancer properties, which in many cases surpass those of its parent compound.[1] In vitro studies have demonstrated that this compound is a powerful inducer of apoptosis and cell cycle arrest in a variety of cancer cell lines, including those resistant to fenretinide.[1] These application notes provide a comprehensive guide for the experimental design of in vivo studies using this compound in mouse models of cancer, complete with detailed protocols and data presentation guidelines.
Mechanism of Action
This compound exhibits a dual mechanism of action against cancer cells, making it a promising therapeutic agent. These distinct pathways contribute to its enhanced potency and its ability to overcome resistance to fenretinide.[2]
-
Induction of Apoptosis via Reactive Oxygen Species (ROS) and JNK Signaling: this compound stimulates the production of reactive oxygen species within cancer cells. This oxidative stress triggers the c-Jun N-terminal kinase (JNK) signaling cascade, a key pathway in the cellular stress response, ultimately leading to programmed cell death, or apoptosis.
-
G2/M Cell Cycle Arrest via Tubulin Polymerization Inhibition: Independent of its effects on ROS production, this compound disrupts the formation of the mitotic spindle by inhibiting tubulin polymerization. This interference with microtubule dynamics leads to an arrest of the cell cycle in the G2 and M phases, preventing cell division and proliferation.
Data Presentation
Quantitative data from in vivo studies should be meticulously recorded and organized for clear interpretation and comparison. The following tables provide a template for summarizing key findings.
Table 1: In Vivo Pharmacokinetic Parameters of Fenretinide and this compound in Human Plasma
| Compound | Dose (mg/m²/day) | Cmax (µM) | t½ (hours) | AUC (µM*h) |
| Fenretinide | 100 - 1,700 | 1.6 - 14.5 (steady state) | ~22 | Not Specified |
| This compound | 100 - 1,700 | 0.4 - 5.0 (steady state) | Not Specified | Not Specified |
Table 2: Illustrative Tumor Growth Inhibition Data for this compound in a Xenograft Mouse Model
| Treatment Group | Dose (mg/kg) | Route of Administration | Dosing Frequency | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral Gavage | Daily | 0 |
| This compound | 25 | Oral Gavage | Daily | [Data to be populated from experimental findings] |
| This compound | 50 | Oral Gavage | Daily | [Data to be populated from experimental findings] |
| This compound | 100 | Oral Gavage | Daily | [Data to be populated from experimental findings] |
Note: Specific in vivo tumor growth inhibition percentages for this compound are not widely published. It is established that this compound is two to four times more effective than fenretinide in most cell lines in vitro. This table serves as a template for recording experimental outcomes.
Experimental Protocols
The following protocols provide a framework for conducting in vivo studies with this compound in mouse models. These should be adapted based on the specific cancer model and research objectives.
Protocol 1: Xenograft Mouse Model of Cancer
This protocol describes the establishment of a subcutaneous xenograft model, a commonly used method for evaluating the efficacy of anti-cancer agents in vivo.
Materials:
-
Cancer cell line of interest (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)
-
Immunocompromised mice (e.g., athymic Nude-Foxn1nu, NOD/SCID)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel basement membrane matrix
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Animal housing and husbandry equipment
Procedure:
-
Cell Culture: Culture cancer cells in appropriate media and conditions to achieve exponential growth.
-
Cell Preparation: Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), measure tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When tumors reach the desired size, randomize mice into treatment and control groups.
-
Drug Administration: Prepare this compound in the chosen vehicle at the desired concentrations. Administer the drug to the treatment groups via the selected route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group should receive the vehicle alone.
-
Data Collection: Continue to monitor tumor growth and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Protocol 2: Pharmacokinetic Study in Mice
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in mice.
Materials:
-
Healthy mice (e.g., C57BL/6)
-
This compound
-
Appropriate vehicle
-
Administration supplies (syringes, gavage needles)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Drug Administration: Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., oral gavage).
-
Blood Sampling: At predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) after administration, collect blood samples from a subset of mice.
-
Plasma Preparation: Process the blood samples to separate the plasma.
-
Drug Quantification: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound at each time point.
-
Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), t½ (half-life), and AUC (area under the curve).
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow for in vivo studies with this compound.
References
Application Notes and Protocols for Assessing Apoptosis Following 4-Oxofenretinide Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Oxofenretinide (4-oxo-4-HPR), a metabolite of fenretinide (4-HPR), is a potent anticancer agent that induces apoptosis in various cancer cell lines, including those resistant to the parent drug.[1] Its mechanisms of action include the induction of reactive oxygen species (ROS) and the activation of intrinsic apoptotic pathways.[1][2] Accurate assessment of apoptosis is crucial for evaluating the efficacy of this compound and understanding its molecular mechanisms. These application notes provide detailed protocols for key assays used to quantify and characterize apoptosis induced by this compound treatment.
I. Key Methods for Assessing this compound-Induced Apoptosis
Several robust methods are available to assess the apoptotic effects of this compound. These assays target different stages of the apoptotic process, from early membrane changes to late-stage DNA fragmentation.
-
Annexin V Staining for Early Apoptosis: Detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, a hallmark of early apoptosis.[3][4]
-
TUNEL Assay for DNA Fragmentation: Identifies DNA strand breaks that occur during the later stages of apoptosis.
-
Caspase Activity Assays: Measure the activation of key effector caspases (e.g., caspase-3) and initiator caspases (e.g., caspase-9), which are central to the apoptotic signaling cascade.
-
Western Blotting for Apoptotic Proteins: Allows for the detection of cleavage of caspases and their substrates (e.g., PARP), as well as changes in the levels of pro- and anti-apoptotic proteins of the Bcl-2 family.
-
Cell Cycle Analysis for Sub-G1 Population: Quantifies the fraction of cells with fragmented DNA, which appears as a sub-G1 peak in a cell cycle histogram.
II. Quantitative Data Summary
The following tables summarize quantitative data from studies assessing apoptosis following this compound treatment in various cell lines.
Table 1: Induction of DNA Fragmentation by this compound
| Cell Line | Treatment | Fold Increase in DNA Fragmentation (vs. Control) | Reference |
|---|---|---|---|
| A2780 | 5 µM 4-oxo-4-HPR for 24h | ~3.5 | |
| A2780/HPR | 5 µM 4-oxo-4-HPR for 24h | ~3.0 | |
| A2780 | 10 µM 4-oxo-4-HPR for 24h | ~4.5 |
| A2780/HPR | 10 µM 4-oxo-4-HPR for 24h | ~4.0 | |
Table 2: Caspase Activation by this compound
| Cell Line | Treatment | Fold Increase in Caspase-3 Activity (vs. Control) | Fold Increase in Caspase-9 Activity (vs. Control) | Reference |
|---|---|---|---|---|
| A2780 | 5 µM 4-oxo-4-HPR for 24h | ~4.0 | ~3.0 | |
| A2780/HPR | 5 µM 4-oxo-4-HPR for 24h | ~3.5 | ~2.5 | |
| A2780 | 10 µM 4-oxo-4-HPR for 24h | ~6.0 | ~4.0 |
| A2780/HPR | 10 µM 4-oxo-4-HPR for 24h | ~5.0 | ~3.5 | |
III. Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Apoptosis
This compound primarily induces apoptosis through the intrinsic pathway, initiated by the generation of reactive oxygen species (ROS). This leads to mitochondrial dysfunction and the activation of a caspase cascade.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow: Annexin V/PI Staining
The following diagram illustrates the workflow for assessing apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Caption: Workflow for Annexin V/PI apoptosis assay.
IV. Experimental Protocols
Protocol 1: Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for the detection of early and late apoptosis by flow cytometry.
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the desired concentration of this compound for the appropriate duration. Include an untreated control.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Analysis:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
Protocol 2: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This protocol detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells cultured on coverslips or slides, treated with this compound and control cells
-
TUNEL assay kit
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope
Procedure:
-
Culture cells on coverslips and treat with this compound to induce apoptosis.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 1 hour at room temperature.
-
Wash the cells with PBS.
-
Incubate the cells with permeabilization solution for 2 minutes on ice.
-
Wash the cells with PBS.
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (mix enzyme and label solution).
-
Add 50 µL of the TUNEL reaction mixture to each coverslip and incubate for 60 minutes at 37°C in a humidified chamber in the dark.
-
Rinse the cells three times with PBS.
-
Mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells under a fluorescence microscope.
Data Analysis:
-
TUNEL-positive cells (apoptotic) will show bright green fluorescence in the nucleus.
-
Total cells can be counted using the DAPI nuclear stain.
-
The percentage of apoptotic cells is calculated as (TUNEL-positive cells / total cells) x 100.
Protocol 3: Caspase-3 Colorimetric Assay
This assay quantifies the activity of caspase-3, a key executioner caspase.
Materials:
-
Cells treated with this compound and control cells
-
Caspase-3 Colorimetric Assay Kit (contains cell lysis buffer, reaction buffer, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Induce apoptosis by treating cells with this compound.
-
Harvest 1-5 x 10^6 cells and lyse them with the provided cell lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
Add 50 µg of protein from each sample to a 96-well plate.
-
Add 50 µL of 2X Reaction Buffer to each sample.
-
Add 5 µL of the DEVD-pNA substrate to each sample.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
Data Analysis:
-
The absorbance is directly proportional to the caspase-3 activity.
-
Compare the absorbance of treated samples to the untreated control to determine the fold increase in caspase-3 activity.
Protocol 4: Western Blotting for Cleaved PARP and Caspase-3
This protocol detects the cleavage of PARP and pro-caspase-3, which are indicators of caspase-3 activation and apoptosis.
Materials:
-
Cells treated with this compound and control cells
-
RIPA buffer with protease inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound and harvest.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Data Analysis:
-
An increase in the bands corresponding to cleaved PARP (89 kDa) and cleaved caspase-3 (17/19 kDa) indicates apoptosis.
-
β-actin is used as a loading control to ensure equal protein loading.
-
Densitometry can be used to quantify the changes in protein levels.
References
- 1. 4-oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and long-term storage of 4-Oxofenretinide powder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide best practices for the handling, long-term storage, and experimental use of 4-Oxofenretinide powder, a potent metabolite of Fenretinide. Adherence to these guidelines is critical to ensure compound integrity, experimental reproducibility, and personnel safety.
Compound Information
-
IUPAC Name: (2E,4E,6E,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenamide
-
Molecular Formula: C₂₆H₃₁NO₃
-
Molecular Weight: 405.53 g/mol
-
CAS Number: 865536-65-8
Long-Term Storage and Stability
This compound, like other retinoids, is susceptible to degradation by light, air (oxidation), and heat. Proper storage is paramount to maintain its stability and efficacy over time.
Recommended Storage Conditions:
| Condition | Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Store in a tightly sealed, opaque container. The presence of an inert gas like argon or nitrogen is recommended to displace oxygen. |
| 4°C | Up to 2 years | For shorter-term storage. Must be protected from light and moisture. | |
| In Solvent | -80°C | Up to 6 months | Use a suitable, anhydrous solvent (e.g., DMSO, Ethanol). Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | For working stock solutions. Protect from light. |
Data compiled from supplier information.
Safety and Handling Precautions
This compound is a potent cytotoxic compound and should be handled with appropriate safety measures to prevent exposure.
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of nitrile gloves.
-
Lab Coat: A dedicated lab coat should be worn.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood or containment unit, a NIOSH-approved respirator is recommended to prevent inhalation of airborne particles.
Handling Procedures:
-
All handling of this compound powder should be conducted in a certified chemical fume hood or a powder containment hood.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.
-
Avoid generating dust. If weighing the powder, do so carefully on a calibrated analytical balance within the containment unit.
-
After handling, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste.
-
Wash hands thoroughly after handling, even if gloves were worn.
Experimental Protocols
Reconstitution of this compound Powder
This compound is a hydrophobic compound with poor aqueous solubility. Organic solvents are required for its reconstitution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes
Protocol:
-
Equilibrate the sealed container of this compound powder to room temperature before opening to prevent condensation.
-
In a chemical fume hood, weigh the desired amount of powder.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock solution concentration. A common stock concentration used in research is 10 mM.[1]
-
Vortex briefly until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed tubes to minimize freeze-thaw cycles and light exposure.
-
Store the stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Solubility Data:
| Solvent | Approximate Solubility |
| DMSO | ≥ 10 mg/mL |
| Ethanol | ≥ 10 mg/mL |
| Water | Insoluble |
Note: For cell culture experiments, the final concentration of the organic solvent in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Workflow for In Vitro Cell-Based Assays
The following workflow outlines the general steps for using a this compound stock solution in a cell-based experiment.
Mechanism of Action: Signaling Pathway
This compound exerts its anticancer effects through a dual mechanism that is largely independent of retinoic acid receptors (RARs). It induces both cell cycle arrest at the G2/M phase and apoptosis.
This pathway illustrates that this compound can induce apoptosis through both a ROS-mediated pathway and a caspase-9-dependent pathway. Concurrently, it disrupts microtubule dynamics, leading to mitotic arrest.
References
Application Notes and Protocols for Cellular Uptake Assays of 4-Oxofenretinide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for conducting cellular uptake assays of 4-Oxofenretinide, a metabolite of Fenretinide (4-HPR), in various cancer cell lines. The protocols are designed to deliver reproducible and quantifiable results for researchers investigating the pharmacokinetics and pharmacodynamics of this promising anti-cancer agent.
Introduction
This compound (4-oxo-4-HPR) is a biologically active metabolite of Fenretinide that has demonstrated potent anti-proliferative and pro-apoptotic effects in a range of cancer cell lines, including those resistant to the parent drug.[1][2] Understanding the cellular accumulation of this compound is crucial for elucidating its mechanism of action, identifying potential resistance mechanisms, and optimizing its therapeutic application. This document outlines protocols for quantifying the cellular uptake of this compound in adherent cancer cell lines such as ovarian, breast, and neuroblastoma cells.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound and its parent compound, Fenretinide, in various cancer cell lines. This data is essential for designing cellular uptake experiments, as it provides a basis for selecting appropriate drug concentrations.
Table 1: IC50 Values for Growth Inhibition by this compound and Fenretinide (4-HPR)
| Cell Line | Cancer Type | This compound IC50 (µM) | Fenretinide (4-HPR) IC50 (µM) |
| A2780 | Ovarian | 0.6 | 1 |
| A2780/HPR (Resistant) | Ovarian | Not specified, but effective | >10 |
| Breast Cancer Cell Lines | Breast | Generally more effective than 4-HPR | - |
| Neuroblastoma Cell Lines | Neuroblastoma | Generally more effective than 4-HPR | - |
Data compiled from studies on ovarian, breast, and neuroblastoma cell lines where 4-Oxo-4-HPR was found to be two to four times more effective than 4-HPR.[2]
Experimental Protocols
This section provides a detailed protocol for a cellular uptake assay of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for quantification. This method offers high sensitivity and specificity.[3]
Protocol 1: Quantification of Cellular Uptake of this compound by HPLC-MS/MS
Objective: To quantify the intracellular concentration of this compound in adherent cancer cells after a specific incubation period.
Materials:
-
This compound
-
Fenretinide (4-HPR) (for comparative studies)
-
Internal Standard (e.g., N-(4-ethoxyphenyl)retinamide or deuterated 4-HPR [2H4]-4-HPR)[3]
-
Cell culture medium (e.g., RPMI 1640 or DMEM, supplemented with 10% FBS, penicillin/streptomycin)
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
-
Cell scrapers
-
Acetonitrile (CH3CN) containing an antioxidant like butylated hydroxytoluene (BHT)
-
Distilled water
-
Microcentrifuge tubes
-
Sonicator
-
HPLC-MS/MS system
Procedure:
-
Cell Seeding:
-
Seed cells (e.g., A2780 ovarian cancer, MCF-7 breast cancer, or SH-SY5Y neuroblastoma cells) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). The final solvent concentration in the cell culture medium should not exceed 0.1%.
-
Dilute the this compound stock solution in pre-warmed cell culture medium to achieve the desired final concentrations (e.g., based on IC50 values).
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for the desired time points (e.g., 2, 6, 24 hours).
-
-
Cell Harvesting and Washing:
-
After incubation, place the plates on ice to stop any further uptake.
-
Aspirate the drug-containing medium.
-
Wash the cell monolayer three times with ice-cold PBS to remove any extracellular drug.
-
-
Cell Lysis and Sample Preparation:
-
Add a defined volume of a lysis solution to each well. For HPLC-MS/MS analysis, a simple and effective method is to directly lyse the cells in an organic solvent.
-
Add 400 µL of acetonitrile containing 125 µg/mL BHT and the internal standard to each well.
-
Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.
-
Sonicate the cell lysate to ensure complete cell disruption and extraction of the analyte.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant for HPLC-MS/MS analysis.
-
-
HPLC-MS/MS Analysis:
-
Analyze the supernatant using a validated HPLC-MS/MS method for this compound. The method should be optimized for sensitivity and selectivity.
-
Create a standard curve using known concentrations of this compound in the same matrix as the samples to ensure accurate quantification.
-
The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
-
Data Normalization:
-
To account for variations in cell number, normalize the quantified amount of this compound to the total protein content or cell number in each well.
-
For protein normalization, a parallel set of wells can be treated similarly, and the protein concentration can be determined using a standard assay (e.g., BCA assay).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the experimental workflow and the signaling pathways potentially involved in the action of this compound.
Experimental workflow for the cellular uptake assay of this compound.
Proposed signaling pathway for this compound-induced apoptosis.
The mechanism of action for this compound involves the generation of reactive oxygen species (ROS) and an increase in intracellular ceramide levels through de novo synthesis. These events lead to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and caspase-3, ultimately resulting in programmed cell death. Additionally, this compound has been shown to induce a marked G2/M phase cell cycle arrest.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. 4-oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-Oxofenretinide Applications in Cancer Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of 4-Oxofenretinide (4-oxo-4-HPR) in anti-cancer experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Fenretinide (4-HPR)?
This compound (4-oxo-4-HPR) is a biologically active metabolite of Fenretinide (4-HPR), a synthetic retinoid.[1][2][3] Studies have shown that 4-oxo-4-HPR is often more potent than its parent compound in inhibiting the growth of various cancer cell lines, including those resistant to 4-HPR.[2][4] A key difference lies in their mechanisms of action; while both can induce apoptosis, 4-oxo-4-HPR also exhibits antimicrotubule activity, a feature not prominent with 4-HPR.
Q2: In which cancer cell lines has this compound shown efficacy?
This compound has demonstrated significant anti-cancer effects in a variety of human cancer cell lines, including:
-
Ovarian Cancer: A2780, A2780/HPR (4-HPR resistant), IGROV-1, SKOV-3, OVCAR-3
-
Breast Cancer: T47D
-
Neuroblastoma: SK-N-BE
-
Cervical Cancer: HeLa
Q3: What is the primary mechanism of action for this compound's anti-cancer effects?
This compound exerts its anti-cancer effects through at least two independent mechanisms:
-
Induction of Apoptosis via Reactive Oxygen Species (ROS): It triggers cell death by generating ROS, which leads to endoplasmic reticulum (ER) stress, activation of Jun N-terminal Kinase (JNK), and upregulation of the pro-apoptotic protein PLAB. This pathway involves the activation of caspase-9 and caspase-3.
-
Antimicrotubule Activity: Unlike its parent compound, 4-oxo-4-HPR inhibits tubulin polymerization, leading to the formation of multipolar spindles and mitotic arrest, ultimately causing cell death.
This dual mechanism may explain its high potency and its effectiveness in cancer cells that have developed resistance to 4-HPR.
Troubleshooting Guide
Issue 1: Sub-optimal or no observed cytotoxicity after this compound treatment.
-
Possible Cause 1: Incorrect Drug Concentration.
-
Solution: The optimal concentration of this compound is cell-line dependent. Refer to the IC50 values in the table below to determine an appropriate starting concentration range for your experiments. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
-
Possible Cause 2: Issues with Drug Solubility or Stability.
-
Solution: this compound is a lipophilic compound. Ensure it is properly dissolved in a suitable solvent, such as DMSO, before diluting it in your cell culture medium. Prepare fresh dilutions for each experiment, as the stability of the compound in aqueous solutions over long periods may be limited.
-
-
Possible Cause 3: Cell Line Insensitivity.
-
Solution: While this compound is potent against a range of cancer cells, some cell lines may exhibit inherent resistance. Consider testing a panel of cell lines to identify a sensitive model. Additionally, explore potential synergistic effects by co-administering this compound with its parent compound, 4-HPR, as this combination has been shown to have a synergistic effect.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Variation in Cell Culture Conditions.
-
Solution: Maintain consistent cell culture practices, including cell passage number, confluency at the time of treatment, and media composition.
-
-
Possible Cause 2: Degradation of this compound Stock Solution.
-
Solution: Store the this compound stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution from light.
-
Data Presentation
Table 1: IC50 Values of this compound and Fenretinide in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Fenretinide (4-HPR) IC50 (µM) |
| A2780 | Ovarian | ~0.5 | ~1.0 |
| A2780/HPR | Ovarian (4-HPR Resistant) | ~0.5 | >10 |
| IGROV-1 | Ovarian | ~1.5 | ~2.5 |
| SKOV-3 | Ovarian | ~1.5 | ~3.0 |
| OVCAR-3 | Ovarian | ~1.0 | ~2.0 |
| T47D | Breast | Not explicitly stated, but effective at 5 µM | Not explicitly stated |
| SK-N-BE | Neuroblastoma | ~1.0 | ~2.0 |
| HeLa | Cervical | Not explicitly stated, but effective at 5 µM | Not explicitly stated |
Data compiled from multiple sources. Exact IC50 values can vary based on experimental conditions.
Experimental Protocols
1. Cell Growth Inhibition Assay (Sulforhodamine B - SRB Assay)
This protocol is adapted from methods described in published studies.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Cell Fixation: After incubation, gently discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and air dry. Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Measurement: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Dissolve the bound dye in 10 mM Tris base solution. Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.
2. Apoptosis Analysis by Flow Cytometry
-
Cell Treatment: Plate cells in a 6-well plate and treat with the desired concentration of this compound for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Mandatory Visualizations
Caption: General experimental workflow for assessing the anti-cancer effects of this compound.
Caption: Dual signaling pathways of this compound leading to apoptosis in cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
How to improve the bioavailability of 4-Oxofenretinide for oral administration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of 4-Oxofenretinide.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral administration of this compound?
This compound, a metabolite of fenretinide, is a lipophilic compound with low aqueous solubility. This characteristic is a primary obstacle to its effective oral absorption.[1] The main challenges include:
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Poor Aqueous Solubility: Limited dissolution in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.
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Low Permeability: As a lipophilic molecule, its ability to traverse the aqueous boundary layer of the intestinal lumen to reach the epithelial surface can be hindered.
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Variability in Absorption: Absorption can be highly dependent on the presence of food, particularly fats, leading to inconsistent plasma concentrations.
Q2: What are the promising formulation strategies to enhance the oral bioavailability of this compound?
Several advanced formulation strategies can be employed to overcome the solubility and permeability challenges of this compound. These include:
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Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the solubilization of lipophilic drugs in the GI tract and facilitate their absorption via lymphatic pathways.[2][3]
-
Amorphous Solid Dispersions: By dispersing this compound in a polymer matrix in an amorphous state, its dissolution rate and solubility can be significantly increased compared to its crystalline form.[4]
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Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution velocity and saturation solubility.[5] Technologies like solid lipid nanoparticles (SLNs) are particularly promising.
-
Complexation: Utilizing molecules like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of poorly soluble drugs.
Q3: Are there any existing pharmacokinetic data for this compound after oral administration?
Direct pharmacokinetic studies on orally administered this compound are not extensively available. However, studies on its parent drug, fenretinide (4-HPR), provide valuable insights into the behavior of this compound as its active metabolite. In a study with neuroblastoma patients receiving oral fenretinide, pharmacologically relevant plasma concentrations of this compound were maintained over a 24-hour dosing interval at steady state.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound in Preclinical Studies.
-
Potential Cause: Poor dissolution of the crystalline drug substance in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Characterize the solid state: Confirm the crystalline nature of the this compound powder using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Evaluate a lipid-based formulation: Formulate this compound in a simple lipid vehicle (e.g., medium-chain triglycerides) or a self-emulsifying drug delivery system (SEDDS) and repeat the in vivo study.
-
Consider particle size reduction: Micronization or nanocrystal formulation can be explored to increase the surface area for dissolution.
-
Issue 2: Formulation Instability - Drug Precipitation Upon Dilution.
-
Potential Cause: The formulation is unable to maintain the drug in a solubilized state in the aqueous environment of the GI tract.
-
Troubleshooting Steps:
-
Incorporate precipitation inhibitors: For amorphous solid dispersions, include polymers that can act as precipitation inhibitors in the formulation.
-
Optimize SEDDS components: Adjust the ratio of oil, surfactant, and cosolvent in a SEDDS formulation to ensure the formation of stable micro- or nanoemulsions upon dilution with aqueous media.
-
Conduct in vitro dispersion tests: Simulate the dilution in the stomach and intestine by dispersing the formulation in simulated gastric and intestinal fluids and monitor for any drug precipitation over time.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound at Steady State in Pediatric Neuroblastoma Patients After Oral Administration of Fenretinide.
| Fenretinide Dose (mg/m²/day) | This compound Cmax (µM) | This compound Cmin (µM) |
| 300 | ~0.8 | ~0.4 |
| 400 | ~1.5 | ~0.8 |
| 600 | ~2.0 | ~1.0 |
| 1,700 | ~3.5 | ~1.8 |
| 4,000 | ~5.0 | ~2.5 |
Note: Data are approximated from graphical representations in the source publication.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles.
This protocol is adapted from a method for fenretinide and can be optimized for this compound.
-
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
-
Procedure:
-
Dissolve a specific amount of this compound and PLGA in DCM to form the organic phase.
-
Prepare an aqueous solution of PVA (e.g., 2% w/v).
-
Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water emulsion.
-
Stir the emulsion at room temperature under a fume hood overnight to allow for the evaporation of DCM.
-
Collect the nanoparticles by ultracentrifugation.
-
Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilize the nanoparticles to obtain a dry powder.
-
-
Characterization:
-
Particle Size and Zeta Potential: Determined by dynamic light scattering.
-
Drug Loading and Encapsulation Efficiency: Quantified by dissolving a known amount of nanoparticles in a suitable solvent and analyzing the drug content using HPLC.
-
Morphology: Visualized by scanning electron microscopy (SEM).
-
Visualizations
Caption: Strategies to overcome challenges in oral this compound delivery.
Caption: Workflow for preparing this compound loaded PLGA nanoparticles.
References
- 1. Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability: A Focus on Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. Formulation and evaluation of biodegradable nanoparticles for the oral delivery of fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]
What to do when observing unexpected phenotypic changes with 4-Oxofenretinide
This guide is intended for researchers, scientists, and drug development professionals who are using 4-Oxofenretinide and have encountered unexpected phenotypic changes in their experiments. This resource provides detailed troubleshooting steps, answers to frequently asked questions, and standardized protocols to help identify the source of the discrepancy and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound, a metabolite of Fenretinide (4-HPR), exhibits potent anticancer activity through at least two independent mechanisms.[1][2][3] Firstly, it acts as an antimicrotubule agent, inhibiting tubulin polymerization, which leads to mitotic arrest in the G2-M phase of the cell cycle and the formation of aberrant multipolar spindles.[1][2] Secondly, it induces apoptosis through a signaling cascade that begins with the generation of reactive oxygen species (ROS). This ROS production triggers an endoplasmic reticulum (ER) stress response, activation of Jun N-terminal Kinase (JNK), and leads to caspase-dependent apoptosis, specifically involving caspase-9.
Q2: What are the expected phenotypic outcomes after treating cancer cells with this compound?
A2: Based on its mechanism of action, the expected phenotypes include:
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Inhibition of cell growth and proliferation.
-
A marked accumulation of cells in the G2-M phase of the cell cycle.
-
Induction of apoptosis , characterized by DNA fragmentation and activation of caspase-3 and caspase-9.
-
Increased intracellular levels of ROS and ceramide.
Q3: Is this compound expected to be more potent than its parent compound, Fenretinide (4-HPR)?
A3: Yes. In various cancer cell lines, including ovarian, breast, and neuroblastoma, this compound has been shown to be two to four times more effective at inhibiting cell growth than Fenretinide. It is also effective in cell lines that have developed resistance to Fenretinide.
Q4: Does this compound mediate its effects through nuclear retinoic acid receptors (RARs)?
A4: No, the primary antitumor effects of this compound appear to be independent of the nuclear retinoid receptor pathways. This is a key distinction from many other retinoids. Its activity is not inhibited by RAR antagonists, and it shows a poor ability to bind and transactivate RARs.
Q5: What is the recommended solvent and storage condition for this compound?
A5: this compound is typically dissolved in DMSO for in vitro experiments to create a stock solution. For storage, it is recommended to keep the solid compound at -20°C. Once dissolved, aliquot the stock solution and store at -80°C to minimize freeze-thaw cycles. Always refer to the manufacturer's data sheet for specific solubility and storage instructions.
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC₅₀) values for this compound compared to its parent compound, Fenretinide, in various human cancer cell lines.
| Cell Line | Cancer Type | This compound IC₅₀ (μM) | Fenretinide (4-HPR) IC₅₀ (μM) | Reference |
| A2780 | Ovarian | 1.5 | 3.5 | |
| IGROV-1 | Ovarian | 1.2 | 4.5 | |
| SKOV-3 | Ovarian | 2.5 | 5.0 | |
| MCF-7 | Breast | 2.0 | 4.0 | |
| T47D | Breast | 1.8 | 3.5 | |
| SK-N-BE | Neuroblastoma | 1.0 | 2.5 |
Data extracted from Villani MG, et al. Cancer Res. 2006 Mar 15;66(6):3238-47.
Visualizing Key Pathways and Workflows
Signaling Pathways of this compound
References
Technical Support Center: Enhancing Synergistic Activity of 4-Oxofenretinide with Chemotherapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the synergistic activity of 4-Oxofenretinide with common chemotherapy drugs.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining this compound with conventional chemotherapy drugs?
A1: this compound, a potent metabolite of fenretinide (4-HPR), exhibits anticancer effects through mechanisms that are distinct from many standard chemotherapy agents.[1] While traditional chemotherapeutics often target DNA synthesis or cell division through various means, this compound has been shown to induce apoptosis and cause G2-M cell cycle arrest.[1] A key mechanism of this compound is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to mitotic arrest.[2][3] This unique mode of action suggests that combining it with other chemotherapy drugs could lead to synergistic effects, where the combined anti-cancer activity is greater than the sum of the individual agents.[4] The parent compound, fenretinide, has already demonstrated synergistic potential with agents like cisplatin, etoposide, and paclitaxel in preclinical studies.
Q2: How is synergy between this compound and chemotherapy drugs quantified?
A2: The most common method for quantifying drug synergy is the Combination Index (CI) method developed by Chou and Talalay. This method provides a quantitative measure of the interaction between two or more drugs. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The results are often visualized using an isobologram, a graphical representation of drug interactions.
Q3: What are the known signaling pathways affected by this compound that could contribute to synergy?
A3: this compound induces apoptosis through multiple pathways. One major pathway involves the generation of reactive oxygen species (ROS), which leads to cellular stress and programmed cell death. Additionally, it can increase intracellular ceramide levels, a lipid messenger involved in apoptosis. Crucially, this compound also acts as a microtubule-targeting agent by inhibiting tubulin polymerization, leading to mitotic arrest and subsequent apoptosis. This antimitotic effect is a key differentiator from its parent compound, 4-HPR, and presents a strong rationale for synergy with drugs that target different phases of the cell cycle or DNA integrity.
Q4: Are there any clinical trials investigating the combination of this compound or its parent compound, Fenretinide, with chemotherapy?
A4: While specific clinical trials for this compound in combination with chemotherapy are not yet widely reported, there have been clinical studies on its parent compound, Fenretinide. For instance, a Phase I clinical trial investigated the combination of fenretinide with paclitaxel and cisplatin for refractory solid tumors. These studies provide a foundation for the clinical investigation of the more potent this compound.
Data Presentation
Note: The following tables summarize preclinical data on the synergistic effects of Fenretinide (4-HPR) , the parent compound of this compound, with various chemotherapy drugs. Specific quantitative synergy data for this compound in combination with these agents is limited in publicly available literature; however, given that this compound is a more potent metabolite, similar or enhanced synergistic effects are anticipated.
Table 1: Synergistic Activity of Fenretinide (4-HPR) with Cisplatin
| Cell Line | Cancer Type | Method of Synergy Analysis | Combination Index (CI) Values | Outcome | Reference |
| A2780 | Ovarian Carcinoma | Anti-proliferative effect potentiation | Not explicitly calculated, but strong potentiation observed. | Synergistic | |
| IGROV-1 Xenograft | Ovarian Carcinoma | Increased survival time | Not applicable (in vivo) | Potentiates anti-tumor activity | |
| NCI-H82, NCI-H446 | Small-Cell Lung Cancer | Median-Effect Analysis | More than additive | Synergistic | |
| AGS, NCI-N87 | Gastric Cancer | Combination Index (CI) | Additive to partial synergy (CI < 1 at high effect levels) | Additive/Synergistic |
Table 2: Synergistic Activity of Fenretinide (4-HPR) with Doxorubicin
| Cell Line | Cancer Type | Method of Synergy Analysis | Combination Index (CI) Values | Outcome | Reference |
| MCF-7 | Breast Cancer | Not specified | Not specified | Synergistic inhibition of cancer stem cells (with ATRA, a related retinoid) | |
| MDA-MB-231 | Breast Cancer | Not specified | Not specified | Synergistic growth inhibition |
Table 3: Synergistic Activity of Fenretinide (4-HPR) with Paclitaxel
| Cell Line | Cancer Type | Method of Synergy Analysis | Combination Index (CI) Values | Outcome | Reference |
| NCI-H446 | Small-Cell Lung Cancer | Median-Effect Analysis | More than additive | Synergistic | |
| Various | Not specified | Not specified | Not specified | Synergistic cytotoxicity with RAR alpha/beta selective agonists |
Experimental Protocols
Protocol 1: Determination of Drug Synergy using the Combination Index (CI) Method
This protocol outlines the steps to determine the synergistic, additive, or antagonistic effect of combining this compound with a chemotherapy drug using a cell viability assay and the Chou-Talalay method.
1. Materials:
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Cancer cell line of interest
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This compound
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Chemotherapy drug (e.g., Cisplatin, Doxorubicin, Paclitaxel)
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Cell culture medium and supplements
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96-well plates
-
MTT or similar cell viability reagent
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Microplate reader
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CompuSyn software or other software for CI calculation
2. Procedure:
-
Determine the IC50 of each drug individually:
-
Plate cells in 96-well plates at a predetermined optimal density.
-
Treat cells with a range of concentrations of this compound and the chemotherapy drug in separate wells.
-
After a specified incubation period (e.g., 72 hours), assess cell viability using an MTT assay.
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth) for each drug.
-
-
Set up the combination experiment:
-
Choose a fixed ratio of the two drugs based on their respective IC50 values (e.g., a ratio of their IC50s).
-
Prepare serial dilutions of the drug combination, maintaining the fixed ratio.
-
Treat cells in a 96-well plate with the single drugs at various concentrations and the drug combination at various dilutions. Include untreated control wells.
-
-
Data Analysis:
-
After the incubation period, perform a cell viability assay.
-
Enter the dose-effect data for the single agents and the combination into CompuSyn software.
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The software will generate Combination Index (CI) values for different effect levels (fractions affected, Fa).
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Interpret the CI values: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Assessment of Apoptosis by Caspase-3/7 Activity Assay
This protocol describes how to measure the activation of executioner caspases 3 and 7, key markers of apoptosis, in response to treatment.
1. Materials:
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Cancer cell line of interest
-
This compound and/or chemotherapy drug
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Caspase-Glo® 3/7 Assay kit (or similar)
-
White-walled 96-well plates
-
Luminometer
2. Procedure:
-
Cell Plating and Treatment:
-
Plate cells in a white-walled 96-well plate.
-
Treat cells with the individual drugs and their combination at desired concentrations. Include an untreated control.
-
-
Caspase Activity Measurement:
-
Following the treatment period, allow the plate to equilibrate to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
-
-
Data Analysis:
-
Compare the luminescence signals from treated wells to the control wells to determine the fold-increase in caspase-3/7 activity.
-
Mandatory Visualization
Caption: Experimental workflow for assessing the synergy of this compound and chemotherapy.
Caption: Fenretinide-induced ROS-mediated apoptosis signaling pathway.
Caption: this compound's mechanism of action via tubulin polymerization inhibition.
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability Assay Results
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding, edge effects in the plate, pipetting errors. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. Use a multichannel pipette for consistency. |
| Unexpected dose-response curves (e.g., U-shaped) | Compound precipitation at high concentrations, interference with the viability reagent. | Visually inspect wells for precipitates. Test for direct chemical interaction between your compound and the assay reagent in a cell-free system. |
| Low signal or poor dynamic range | Suboptimal cell number, insufficient incubation time with the viability reagent. | Optimize cell seeding density. Extend the incubation time with the viability reagent according to the manufacturer's protocol. |
Guide 2: Interpreting Combination Index (CI) and Isobologram Analysis
| Problem | Possible Cause | Solution |
| CI values are highly variable across different effect levels (Fa) | The nature of the drug interaction may be dose-dependent. | Analyze the CI-Fa plot to determine if synergy occurs at specific dose ranges. This can provide valuable insights into the optimal therapeutic window. |
| Isobologram shows antagonism at low doses and synergy at high doses (or vice versa) | Complex drug interaction mechanisms. | This is a valid result and should be reported. It indicates that the nature of the interaction is dependent on the concentration of the drugs. |
| The experimental data points on the isobologram are far from the line of additivity but the CI is close to 1. | Discrepancies between the mathematical model and the biological reality. Different models of additivity (Loewe vs. Bliss) can give different results. | Ensure that the assumptions of the Chou-Talalay method are met by your experimental data (e.g., mutually exclusive drug effects). Consider using alternative synergy models for comparison. |
Guide 3: Western Blotting for Signaling Pathway Analysis
| Problem | Possible Cause | Solution |
| Weak or no signal for target protein | Insufficient protein loading, low antibody concentration, poor antibody quality, inefficient protein transfer. | Increase the amount of protein loaded. Optimize the primary antibody concentration. Use a positive control to validate the antibody. Check transfer efficiency with Ponceau S staining. |
| High background | Insufficient blocking, excessive antibody concentration, inadequate washing. | Block the membrane for at least 1 hour at room temperature. Use 5% non-fat milk or BSA in your blocking buffer. Increase the number and duration of wash steps. |
| Non-specific bands | Primary antibody is not specific enough, antibody concentration is too high. | Use a more specific antibody. Perform a titration of the primary antibody to find the optimal concentration that minimizes non-specific binding. |
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Antimitotic effect of the retinoid 4-oxo-fenretinide through inhibition of tubulin polymerization: a novel mechanism of retinoid growth-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinct properties of fenretinide and CD437 lead to synergistic responses with chemotherapeutic reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in 4-Oxofenretinide Western blot analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 4-Oxofenretinide in Western blot analysis. The information is tailored to scientists and professionals in drug development who are investigating the effects of this compound on protein expression.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (4-oxo-4-HPR) is a metabolite of Fenretinide (4-HPR), a synthetic retinoid.[1] It is known to inhibit the growth of various cancer cell lines, including ovarian, breast, and neuroblastoma.[1][2] Its primary mechanism involves inducing G2-M cell cycle arrest and apoptosis.[1][2] This process is often initiated by the generation of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress and activation of downstream apoptotic pathways.
Q2: Which proteins are commonly analyzed by Western blot after this compound treatment?
Commonly analyzed proteins include markers for cell cycle arrest and apoptosis. Key targets include:
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p53: A tumor suppressor protein that plays a crucial role in cell cycle regulation and apoptosis.
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p21: A cyclin-dependent kinase inhibitor that is a downstream target of p53 and is involved in cell cycle arrest.
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Caspase-9: An initiator caspase in the intrinsic apoptosis pathway.
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Caspase-3: An executioner caspase that is activated by initiator caspases and cleaves various cellular substrates, leading to the morphological changes of apoptosis.
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PARP (Poly ADP-ribose polymerase): A substrate of activated caspase-3; its cleavage is a hallmark of apoptosis.
Q3: Can this compound interfere with the Western blot procedure?
While there is no direct evidence to suggest that this compound chemically interferes with the components of SDS-PAGE or immunoblotting, its parent compound, fenretinide, and other retinoids are known to be hydrophobic and may bind to proteins. This could potentially influence protein migration or antibody binding, though it is not a commonly reported issue. It is crucial to include proper controls, such as vehicle-treated samples, to account for any potential non-specific effects.
Q4: How should I prepare my cell lysates after this compound treatment?
Standard lysis buffers (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors are generally suitable for preparing lysates for the analysis of proteins affected by this compound. Given that apoptosis is a key outcome, it is important to collect both adherent and floating cells to capture the entire cell population. Quick processing on ice is recommended to minimize protein degradation.
Troubleshooting Inconsistent Western Blot Results
Inconsistent results in Western blot analysis of this compound-treated samples can arise from various factors, from sample preparation to data analysis. This guide addresses common problems in a question-and-answer format.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Insufficient Protein Loading: The target protein may be of low abundance. | Increase the total protein loaded per lane (e.g., from 20µg to 40µg). |
| Suboptimal Antibody Concentration: The primary or secondary antibody dilution may be too high. | Optimize antibody concentrations by performing a titration experiment. | |
| Inefficient Protein Transfer: Proteins may not have transferred effectively from the gel to the membrane. | Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage, especially for high molecular weight proteins. | |
| Protein Degradation: Apoptotic proteins can be susceptible to degradation. | Ensure that protease inhibitors are fresh and added to the lysis buffer immediately before use. Keep samples on ice at all times. | |
| High Background | Inadequate Blocking: Non-specific antibody binding can obscure the target signal. | Increase blocking time (e.g., to 2 hours at room temperature or overnight at 4°C). Consider switching blocking agents (e.g., from non-fat milk to BSA, or vice versa), as some antibodies have preferences. |
| Antibody Concentration Too High: Excess antibody can lead to non-specific binding. | Reduce the concentration of the primary and/or secondary antibody. | |
| Insufficient Washing: Unbound antibodies may not be adequately washed away. | Increase the number and duration of wash steps. Adding a detergent like Tween 20 (0.05-0.1%) to the wash buffer can also help. | |
| Non-Specific Bands | Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes. | Use a more specific antibody. Perform a BLAST search to check for potential cross-reactivity of the antibody's immunogen. Run appropriate controls, such as lysates from knockout/knockdown cells if available. |
| Protein Overload: Loading too much protein can lead to non-specific antibody binding. | Reduce the amount of protein loaded per lane. | |
| Sample Contamination: Keratin or bacterial contamination can result in unexpected bands. | Wear gloves and use clean equipment. Use freshly prepared, filtered buffers. | |
| Inconsistent Results Between Replicates | Uneven Sample Loading: Variations in protein concentration between samples. | Carefully quantify protein concentration using a reliable method (e.g., BCA assay). Confirm equal loading by probing for a housekeeping protein (e.g., β-actin, GAPDH, or tubulin). |
| Variability in Treatment: Inconsistent timing or concentration of this compound treatment. | Ensure precise and consistent treatment conditions for all samples. | |
| Technical Variability: Minor differences in pipetting, incubation times, or washing. | Maintain consistency in all steps of the protocol. Use a multichannel pipette for loading samples to minimize timing differences. |
Quantitative Data Summary
The following tables summarize quantitative data on protein expression changes following treatment with this compound and its parent compound, Fenretinide. Data is presented as fold change relative to control where available.
Table 1: Effect of this compound on Caspase Activation in A2780 Ovarian Cancer Cells
| Treatment | Caspase-3 Activity (Fold Change vs. Control) | Caspase-9 Activity (Fold Change vs. Control) |
| 5 µM 4-Oxo-4-HPR (24h) | ~3.5 | ~2.5 |
| 10 µM 4-Oxo-4-HPR (24h) | ~4.0 | ~2.8 |
Data is estimated from graphical representations in Villani et al., 2006 and represents the mean of three independent experiments.
Table 2: Effect of Fenretinide (4-HPR) on Apoptotic Protein Expression in Medulloblastoma Cells (DAOY)
| Treatment (24h) | Cleaved Caspase-9 (Fold Change vs. Control) | Cleaved PARP (Fold Change vs. Control) |
| 2.5 µM 4-HPR | ~1.5 | ~1.8 |
| 5 µM 4-HPR | ~2.5 | ~3.0 |
| 10 µM 4-HPR | ~3.5 | ~4.5 |
Data is estimated from densitometric analysis of Western blots in a study by Di Paolo et al., 2016.
Experimental Protocols
1. Cell Lysis and Protein Quantification
-
After treatment with this compound, collect both adherent and floating cells. For adherent cells, scrape them in ice-cold PBS.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a fresh, pre-chilled tube.
-
Determine the protein concentration using a BCA or Bradford assay. Note that some compounds can interfere with these assays, so it is advisable to test if this compound at the working concentration affects the accuracy of the chosen method.
2. SDS-PAGE and Western Blotting
-
Denature 20-40 µg of protein lysate by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein).
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system.
-
For quantitative analysis, ensure the signal is within the linear range of detection. Normalize the band intensity of the target protein to a housekeeping protein.
Visualizations
References
How to control for 4-Oxofenretinide degradation by light exposure
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on controlling the degradation of 4-Oxofenretinide due to light exposure. The following troubleshooting guides and FAQs are designed to address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to light?
A1: While specific photostability data for this compound is limited in publicly available literature, its parent compound, fenretinide, and other retinoids are known to be sensitive to light.[1] Retinoids can undergo photoisomerization, photooxidation, and photodegradation upon exposure to light, particularly UV radiation.[2][3][4] Therefore, it is crucial to handle this compound as a light-sensitive compound.
Q2: What are the potential consequences of light-induced degradation of this compound?
A2: Light exposure can lead to the formation of various degradation products, which may result in a loss of potency and potentially alter the biological activity of the compound. Photochemical reactions in retinoids can produce oxidized products and various isomers.[2] This degradation can compromise the accuracy and reproducibility of experimental results.
Q3: How can I visually detect if my this compound sample has degraded?
A3: Visual inspection alone is not a reliable method for detecting degradation. While significant degradation might lead to a change in the color or appearance of the solution, the absence of such changes does not guarantee the stability of the compound. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are necessary for accurate quantification of this compound and its degradation products.
Q4: What type of lighting is recommended when working with this compound?
A4: To minimize light-induced degradation, it is recommended to work under yellow or amber light. These light sources filter out the more damaging shorter wavelengths of light (blue and UV). Standard fluorescent and incandescent lighting should be avoided.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected results in biological assays. | Degradation of this compound in stock solutions or during the experiment due to light exposure. | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Store stock solutions and experimental samples in amber or foil-wrapped containers at the recommended temperature. 3. Perform all experimental manipulations under yellow or amber light. 4. Validate the concentration and purity of the stock solution using a stability-indicating analytical method like HPLC-UV before use. |
| Appearance of unexpected peaks in HPLC chromatograms. | Formation of photodegradation products. | 1. Review handling and storage procedures to identify and eliminate sources of light exposure. 2. Conduct a forced degradation study by intentionally exposing a sample to light to identify the retention times of potential photodegradants. 3. Optimize the HPLC method to ensure separation of this compound from all degradation products. |
| Precipitation of the compound from the solution. | Photodegradation can sometimes lead to the formation of less soluble byproducts. | 1. Ensure complete dissolution of this compound in a suitable solvent, protected from light. 2. If precipitation is observed after light exposure, it is a strong indicator of degradation. The sample should be discarded. 3. Re-evaluate the solvent system for compatibility and stability. |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Receiving and Storage: Upon receipt, store this compound in its original light-protected packaging at the temperature recommended by the supplier (typically -20°C or -80°C).
-
Weighing and Aliquoting: Conduct all weighing and aliquoting procedures under yellow or amber light in a fume hood. Minimize the time the solid compound is exposed to any light.
-
Solution Preparation: Prepare stock solutions in a suitable solvent (e.g., DMSO, Ethanol) in a darkened room or under yellow/amber light. Use amber glass vials or clear vials wrapped completely in aluminum foil.
-
Storage of Solutions: Store stock solutions in tightly sealed, light-protected containers at -20°C or -80°C. For working solutions, minimize freeze-thaw cycles by preparing single-use aliquots.
-
Experimental Use: When adding this compound to cell cultures or reaction mixtures, perform the procedure under subdued lighting or yellow/amber light. Protect plates and tubes from ambient light during incubation by covering them with aluminum foil or using amber-colored plates.
Protocol 2: Assessment of this compound Photostability by HPLC-UV
This protocol provides a general framework for assessing the photostability of this compound. Method parameters will need to be optimized for your specific instrumentation and experimental conditions.
-
Preparation of this compound Solution: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Exposure Conditions:
-
Light-Exposed Sample: Transfer a portion of the solution to a clear, photochemically inert container (e.g., quartz cuvette or clear glass vial). Expose the sample to a controlled light source. According to ICH Q1B guidelines, a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter is recommended.
-
Dark Control: Wrap another portion of the solution in aluminum foil to protect it completely from light and keep it at the same temperature as the light-exposed sample.
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from both the light-exposed and dark control samples.
-
Analyze the samples by a validated stability-indicating HPLC-UV method. A reverse-phase C18 column is often suitable for retinoids. The mobile phase could consist of a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile/methanol). Detection should be set at the maximum absorbance wavelength (λmax) of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Compare the degradation of the light-exposed sample to the dark control to confirm that degradation is due to light exposure.
-
Plot the percentage of this compound remaining versus time to determine the photodegradation kinetics.
-
Visualizations
Caption: General photodegradation pathways for retinoids.
Caption: Workflow for assessing the photostability of this compound.
References
- 1. Fenretinide Activates Caspases and Induces Apoptosis in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. UVA is the major contributor to the photodegradation of tretinoin and isotretinoin: Implications for development of improved pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UVA is the major contributor to the photodegradation of tretinoin and isotretinoin: implications for development of improved pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
4-Oxofenretinide vs. Fenretinide: A Comparative Analysis of Anticancer Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer properties of 4-oxofenretinide and its parent compound, fenretinide. The information presented is collated from preclinical studies to assist in research and development decisions.
Executive Summary
This compound, a major metabolite of fenretinide (4-HPR), demonstrates significantly greater anticancer potency across a range of cancer cell lines. Experimental data indicate that this compound is approximately two to four times more effective at inhibiting cell growth than fenretinide.[1][2] This enhanced activity extends to fenretinide-resistant cancer cells, highlighting its potential to overcome certain mechanisms of drug resistance.[2][3] Both compounds induce apoptosis and modulate the cell cycle; however, this compound distinctively causes a marked arrest in the G2-M phase, an effect not prominently observed with fenretinide.[1] The mechanisms of action for both agents involve the generation of reactive oxygen species (ROS) and increases in ceramide levels, largely independent of nuclear retinoid receptors (RARs).
Data Presentation
Table 1: Comparative Growth Inhibition (IC50) of this compound and Fenretinide in Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | Fenretinide (4-HPR) IC50 (µM) | This compound IC50 (µM) | Potency Ratio (Fenretinide/4-Oxofenretinide) |
| Ovarian | ||||
| A2780 | Ovarian Carcinoma | ~2.5 | ~1.0 | ~2.5 |
| A2780/HPR | Ovarian Carcinoma (Fenretinide-Resistant) | >10 | ~1.5 | >6.7 |
| IGROV-1 | Ovarian Carcinoma | ~5.0 | ~2.5 | ~2.0 |
| Breast | ||||
| T47D | Breast Carcinoma | ~4.0 | ~1.5 | ~2.7 |
| MCF-7 | Breast Carcinoma | ~3.5 | ~1.5 | ~2.3 |
| Neuroblastoma | ||||
| SK-N-BE(2) | Neuroblastoma | ~2.0 | ~0.5 | ~4.0 |
| SH-SY5Y | Neuroblastoma | ~3.0 | ~1.0 | ~3.0 |
Data compiled from studies utilizing the sulforhodamine B (SRB) assay after a 72-hour drug exposure. The IC50 values are approximate and may vary between experiments.
Table 2: Comparison of Cellular and Molecular Effects
| Feature | Fenretinide (4-HPR) | This compound |
| Primary Effect on Cell Cycle | Slight effect on G1 phase | Marked accumulation in G2-M phase |
| Induction of Apoptosis | Yes, via ROS and ceramide generation | Yes, more potent induction, also via ROS and ceramide generation |
| Caspase Activation | Involves caspase-3 and caspase-9 | Involves caspase-3 and caspase-9 |
| Effect on Fenretinide-Resistant Cells | Ineffective | Effective |
| Interaction with Parent Drug | N/A | Synergistic effect with fenretinide |
| Receptor Dependence | Largely independent of RARs | Independent of RARs |
| Antimicrotubule Activity | Not reported | Yes, inhibits tubulin polymerization |
Experimental Protocols
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells.
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or fenretinide for 72 hours.
-
Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and add 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Cell Cycle Analysis: Flow Cytometry with Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Culture cells in the presence of the test compounds (e.g., 5 µM of this compound or fenretinide) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol while vortexing and store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined by analyzing the DNA histograms.
Apoptosis Detection: Caspase Activity Assay
This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.
-
Cell Lysis: Treat cells with the compounds for the desired time, then lyse the cells to release intracellular contents.
-
Substrate Addition: Add a fluorogenic or colorimetric substrate specific for the caspase of interest (e.g., caspase-3 or caspase-9) to the cell lysate.
-
Incubation: Incubate the mixture to allow the active caspases to cleave the substrate.
-
Signal Detection: Measure the resulting fluorescent or colorimetric signal using a microplate reader. The signal intensity is proportional to the caspase activity.
Mandatory Visualizations
Experimental Workflow
Caption: A typical experimental workflow for comparing the anticancer potency of two compounds.
Fenretinide Signaling Pathway
References
- 1. 4-oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
4-Oxofenretinide: A Potent Fenretinide Metabolite for Cancer Therapy? A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-Oxofenretinide's anti-tumor effects with its parent compound, fenretinide, based on available preclinical data. While direct in vivo comparative studies on this compound are currently limited, extensive in vitro evidence highlights its potential as a more potent therapeutic agent.
This compound (4-oxo-4-HPR) is a polar metabolite of the synthetic retinoid fenretinide (4-HPR).[1][2] Emerging research suggests that this compound may not only contribute to the in vivo activity of fenretinide but also possesses superior anticancer properties.[3][4] This guide summarizes the existing experimental data to validate its tumor growth-inhibitory effects.
Comparative Efficacy: In Vitro Studies
In vitro studies have consistently demonstrated that this compound is more effective at inhibiting the growth of various cancer cell lines compared to fenretinide.
Table 1: Comparison of IC50 Values for this compound and Fenretinide in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound (µM) | Fenretinide (µM) | Fold Difference | Reference |
| A2780 | Ovarian | ~0.6 | ~1.0 | ~1.7x | [5] |
| A2780/HPR | Ovarian (Fenretinide-Resistant) | Not specified | Resistant | - | |
| T47D | Breast | Not specified | Not specified | 2-4x more effective | |
| SK-N-BE | Neuroblastoma | Not specified | Not specified | 2-4x more effective |
Note: Specific IC50 values were not available in all publications, but the increased potency was consistently reported.
These findings indicate that this compound is not only more potent but can also overcome resistance to its parent compound, fenretinide.
Mechanism of Action: A Dual-Pronged Attack
This compound exhibits a multi-faceted mechanism of action, distinguishing it from fenretinide and other retinoids. It induces apoptosis through two independent pathways:
-
Reactive Oxygen Species (ROS) Generation: Similar to fenretinide, this compound stimulates the production of ROS, leading to endoplasmic reticulum (ER) stress and activation of the JNK signaling pathway. This cascade culminates in the upregulation of the pro-apoptotic protein PLAB.
-
Tubulin Polymerization Inhibition: Uniquely, this compound inhibits tubulin polymerization. This disruption of microtubule dynamics leads to the formation of multipolar spindles, causing mitotic arrest and ultimately, cell death.
This dual mechanism provides a strong rationale for its increased potency and its effectiveness in fenretinide-resistant cells.
Experimental Protocols
While specific in vivo protocols for this compound are not yet published, the following methodologies for fenretinide provide a framework for future studies.
In Vivo Tumor Xenograft Model (Fenretinide)
-
Animal Model: Nude rats with established human neuroblastoma xenograft tumors.
-
Drug Administration: Fenretinide administered orally for 10 days at doses ranging from 2.5 to 75 mg/rat/day (10-300 mg/kg).
-
Tumor Measurement: Tumor volumes were monitored during treatment, and tumor weights were recorded at autopsy.
-
Results: In this particular study, oral administration of fenretinide did not show significant anti-tumor growth effects in the neuroblastoma xenograft model, suggesting that alternative administration routes may be necessary to achieve therapeutic efficacy.
Future Directions and Conclusion
The compelling in vitro data strongly suggest that this compound is a promising anti-cancer agent, potentially more effective than its parent compound, fenretinide. Its dual mechanism of action offers a potential strategy to overcome drug resistance.
However, the lack of published in vivo studies is a critical gap. Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: Establishing the in vivo stability, and tumor accumulation of this compound.
-
In Vivo Efficacy Studies: Directly comparing the tumor growth-inhibitory effects of this compound and fenretinide in various cancer xenograft models.
-
Combination Therapies: Investigating the synergistic effects of this compound with other chemotherapeutic agents.
References
- 1. Evaluation of anti-tumour effects of oral fenretinide (4-HPR) in rats with human neuroblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic retinoid fenretinide is effective against a human ovarian carcinoma xenograft and potentiates cisplatin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of fenretinide metabolites N-[4-methoxyphenyl]retinamide (MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR) on fenretinide molecular targets β-carotene oxygenase 1, stearoyl-CoA desaturase 1 and dihydroceramide Δ4-desaturase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Efficacy of 4-Oxofenretinide in fenretinide-resistant cancer cell models
A comparative analysis of 4-Oxofenretinide and its parent compound, fenretinide, reveals a promising new avenue for treating fenretinide-resistant cancers. As a metabolite of fenretinide, this compound demonstrates superior efficacy in inhibiting the growth of various cancer cell lines, including those that have developed resistance to fenretinide. This enhanced potency is attributed to a distinct and dual mechanism of action, positioning this compound as a potential therapeutic agent, both alone and in combination with fenretinide to overcome drug resistance.
This compound, also known as 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR), has been shown to be two to four times more effective than fenretinide (4-HPR) in a range of cancer cell lines, including ovarian, breast, and neuroblastoma.[1][2][3] Crucially, it retains its efficacy in fenretinide-resistant cells, suggesting a lack of cross-resistance.[1] Studies have indicated that the combination of this compound and fenretinide can even produce a synergistic effect, potentially counteracting the development of drug resistance.[1]
The anticancer activity of this compound is multifaceted and diverges from that of its parent compound. While both compounds can induce apoptosis, this compound's effects are more pronounced and are mediated through distinct cellular pathways.
Superior Efficacy of this compound: A Quantitative Comparison
The superior growth-inhibitory effects of this compound are evident from the half-maximal inhibitory concentration (IC50) values across various cancer cell lines.
| Cell Line | Cancer Type | Fenretinide (4-HPR) IC50 (μM) | This compound (4-oxo-4-HPR) IC50 (μM) | Reference |
| A2780 | Ovarian | 1 | 0.6 | |
| A2780/HPR (Fenretinide-Resistant) | Ovarian | >10 | 2.5 | |
| SK-N-BE | Neuroblastoma | 2.5 | 1.5 | |
| T47D | Breast | 3 | 1 | |
| HeLa | Cervical | Not specified | Not specified |
Distinct Mechanisms of Action
The enhanced efficacy of this compound in resistant cell models stems from its unique mechanisms of action, which differ significantly from fenretinide.
Cell Cycle Arrest and Apoptosis
Unlike fenretinide, which has a minimal impact on the cell cycle, this compound induces a marked accumulation of cells in the G2-M phase. This cell cycle arrest is associated with a reduction in the expression of key regulatory proteins of the G2-M and S phases, such as cyclin-dependent kinase 1 (cdk1), cdc25c, and cyclin A.
Furthermore, this compound is a potent inducer of apoptosis in both fenretinide-sensitive and -resistant cells. This programmed cell death is triggered through the activation of caspase-9 and caspase-3, key executioner enzymes in the apoptotic cascade.
Dual Mechanism of Action: Antimicrotubule Activity and Oxidative Stress
A key differentiator for this compound is its dual mechanism of action. Firstly, it acts as an antimicrotubule agent, inhibiting tubulin polymerization, which leads to the formation of multipolar spindles and mitotic arrest. This activity is independent of the oxidative stress pathway.
Secondly, similar to fenretinide, this compound induces apoptosis through a signaling cascade initiated by the generation of reactive oxygen species (ROS). This ROS-dependent pathway involves the endoplasmic reticulum (ER) stress response and the activation of Jun N-terminal Kinase (JNK). The generation of ROS and subsequent increase in ceramide levels are crucial for its apoptotic effects. In A2780 ovarian cancer cells, this compound was shown to increase ROS levels more effectively than fenretinide.
The following diagram illustrates the proposed signaling pathways for this compound:
Experimental Protocols
The following section details the methodologies used in key experiments to evaluate the efficacy of this compound.
Cell Growth Inhibition Assay
The growth-inhibitory effects of this compound and fenretinide were assessed using the sulforhodamine B (SRB) assay.
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000-10,000 cells per well.
-
Drug Treatment: After 24 hours, cells were treated with various concentrations of this compound or fenretinide for a specified period (e.g., 72 hours).
-
Cell Fixation: Cells were fixed with 10% trichloroacetic acid.
-
Staining: The fixed cells were stained with 0.4% SRB in 1% acetic acid.
-
Absorbance Measurement: The protein-bound dye was solubilized with 10 mM Tris base solution, and the absorbance was measured at 540 nm using a microplate reader.
-
IC50 Calculation: The concentration of the drug that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
The following diagram outlines the experimental workflow for the cell growth inhibition assay:
Measurement of Reactive Oxygen Species (ROS)
Intracellular ROS levels were measured using the fluorescent probe CM-H2DCFDA.
-
Cell Treatment: Cells were treated with this compound or fenretinide for a specified time (e.g., 6 hours).
-
Probe Loading: Cells were then incubated with 5 µM CM-H2DCFDA for 30 minutes.
-
Flow Cytometry: The fluorescence intensity of the oxidized probe (CM-DCF) was measured by flow cytometry. An increase in fluorescence indicates an increase in intracellular ROS levels.
Ceramide Level Measurement
The de novo synthesis of ceramide was assessed by measuring the incorporation of L-[3H]serine into ceramide.
-
Cell Treatment: Cells were treated with this compound or fenretinide.
-
Radiolabeling: L-[3H]serine was added to the culture medium.
-
Lipid Extraction: After a specific incubation time (e.g., 4 hours), cellular lipids were extracted.
-
Chromatography: The extracted lipids were separated by thin-layer chromatography.
-
Quantification: The radioactivity incorporated into the ceramide fraction was measured to determine the rate of de novo ceramide synthesis.
Conclusion
This compound emerges as a potent anticancer agent with significant advantages over its parent compound, fenretinide, particularly in the context of drug resistance. Its distinct and dual mechanisms of action, including the induction of G2-M arrest, potent apoptosis, and antimicrotubule activity, provide a strong rationale for its further development as a therapeutic agent for various cancers, including those that have become refractory to fenretinide treatment. The synergistic interaction observed when combined with fenretinide further underscores its potential to enhance therapeutic outcomes and overcome acquired resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: 4-Oxofenretinide vs. All-trans Retinoic Acid (ATRA)
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
Retinoids, a class of compounds derived from vitamin A, have long been investigated for their therapeutic potential in oncology. All-trans retinoic acid (ATRA), a well-established retinoid, is a cornerstone in the treatment of acute promyelocytic leukemia (APL) and is explored in other malignancies. 4-Oxofenretinide (4-oxo-4-HPR) is an active metabolite of the synthetic retinoid fenretinide (4-HPR) and has demonstrated potent anti-cancer properties in preclinical studies. This guide provides a head-to-head comparison of this compound and ATRA, focusing on their performance in preclinical models, with supporting experimental data and detailed methodologies to aid researchers in their investigations.
Data Presentation: Quantitative Comparison of Anti-proliferative Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and ATRA in various cancer cell lines, providing a quantitative measure of their anti-proliferative efficacy.
Table 1: IC50 Values for this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A2780 | Ovarian | 2.6[1] |
| A2780/HPR (Fenretinide-resistant) | Ovarian | 3.2[1] |
| MCF-7 | Breast | 2.5[1] |
| T-47D | Breast | 1.8[2] |
| SK-BR-3 | Breast | 1.9[2] |
| SH-SY5Y | Neuroblastoma | 1.5 |
| LAN-5 | Neuroblastoma | 1.2 |
Data extracted from Appierto et al., Cancer Research, 2006.
Table 2: IC50 Values and Anti-proliferative Effects of ATRA in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) / Effect |
| A2780 | Ovarian | Did not significantly affect proliferation at 10 µM after 3 days. |
| OVCAR-3 | Ovarian | ~21% reduction in cell survival at 5 µM after 6 days. |
| MCF-7 | Breast | 139.9 µg/mL (~466 µM) after 48 hours. |
| T-47D | Breast | High micromolar range required for significant growth inhibition. |
| SK-BR-3 | Breast | High micromolar range required for significant growth inhibition. |
| SH-SY5Y | Neuroblastoma | Growth inhibition observed at concentrations from 10⁻⁹ to 10⁻⁵ M. |
| LA-N-1 | Neuroblastoma | Concentration-dependent growth inhibition from 10⁻⁹ to 10⁻⁵ M. |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions (e.g., incubation times, assay methods) across different studies.
Experimental Protocols
Cell Growth Inhibition Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., A2780, MCF-7, SH-SY5Y)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound and ATRA stock solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or ATRA. Include a vehicle control (DMSO).
-
Incubate the plates for the desired time period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol allows for the analysis of cell cycle distribution.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10⁶ cells by trypsinization.
-
Wash the cells with ice-cold PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at 4°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blot for Caspase Activation
This technique is used to detect the cleavage of caspases, a hallmark of apoptosis.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-caspase-9, anti-PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system. Look for the appearance of cleaved forms of caspases and PARP.
Signaling Pathways and Mechanisms of Action
This compound
Preclinical evidence suggests that this compound induces G2/M cell cycle arrest and apoptosis through a retinoid receptor-independent mechanism. Key events in its proposed signaling pathway include:
-
Activation of the p53/p21 pathway: This leads to cell cycle arrest.
-
Induction of apoptosis via the intrinsic pathway: This is characterized by the activation of caspase-9, but not caspase-8.
-
Increased intracellular ceramide levels: Ceramide is a pro-apoptotic sphingolipid.
References
4-Oxofenretinide: A Comparative Analysis of In Vitro Potency Versus In Vivo Therapeutic Potential
An in-depth examination of the synthetic retinoid 4-Oxofenretinide (4-oxo-4-HPR), a metabolite of fenretinide, reveals a compound with significant in vitro anti-cancer activity that surpasses its parent compound. However, a direct comparison of its in vitro versus in vivo therapeutic index is currently hampered by a lack of publicly available in vivo efficacy and toxicity data for the metabolite itself. This guide provides a comprehensive overview of the existing in vitro data, detailed experimental methodologies, and the known signaling pathways of this compound, while drawing comparisons to the more extensively studied fenretinide to extrapolate its potential in vivo performance.
In Vitro Efficacy: Superior Potency Against Cancer Cell Lines
Extensive in vitro studies have demonstrated that this compound is a potent inhibitor of cancer cell growth across various histological types, including ovarian, breast, and neuroblastoma cell lines. Notably, it consistently exhibits a lower IC50 (half-maximal inhibitory concentration) than its parent compound, fenretinide, indicating greater potency.[1]
| Cell Line | Cancer Type | This compound IC50 (µM) | Fenretinide (4-HPR) IC50 (µM) | Reference |
| A2780 | Ovarian | ~1.5 | ~3.0 | [1] |
| A2780/HPR (Fenretinide-resistant) | Ovarian | ~2.0 | >10 | [1] |
| SK-OV-3 | Ovarian | ~2.5 | ~5.0 | [1] |
| MCF-7 | Breast | ~1.0 | ~4.0 | [1] |
| SK-BR-3 | Breast | ~2.0 | ~5.0 | |
| LAN-5 | Neuroblastoma | ~1.0 | ~2.5 | |
| SK-N-BE | Neuroblastoma | ~1.5 | ~3.5 |
Table 1: Comparative in vitro cytotoxicity of this compound and Fenretinide in various human cancer cell lines. The data clearly illustrates that this compound is more potent than fenretinide and is effective even in a fenretinide-resistant cell line.
In Vivo Therapeutic Index: An Extrapolation from Fenretinide Data
Given that this compound demonstrates superior in vitro potency, it is plausible that it could achieve a therapeutic effect in vivo at lower, and therefore potentially less toxic, concentrations than fenretinide. A water-soluble derivative of this compound has shown in vivo antitumor activity, suggesting that the core molecule is active in a physiological setting. However, without direct in vivo studies on this compound to determine its Maximum Tolerated Dose (MTD) and its efficacy in animal models, a definitive in vivo therapeutic index cannot be calculated.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
This compound employs a dual mechanism of action to induce cancer cell death, distinguishing it from its parent compound and other retinoids.
-
Induction of G2/M Cell Cycle Arrest and Apoptosis: this compound causes a marked accumulation of cells in the G2/M phase of the cell cycle, leading to mitotic arrest and subsequent apoptosis. This process is mediated by the activation of the intrinsic apoptotic pathway, involving caspase-9 and caspase-3.
-
Generation of Reactive Oxygen Species (ROS) and Ceramide Accumulation: Similar to fenretinide, this compound induces the production of reactive oxygen species (ROS) and increases intracellular ceramide levels through de novo synthesis. This contributes to oxidative stress and triggers apoptotic signaling.
Importantly, the anti-cancer effects of this compound appear to be independent of the nuclear retinoid receptors (RARs), which are the typical targets of many retinoids.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Signaling Pathway of this compound in Cancer Cells.
Caption: Workflow for In Vitro Evaluation of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in this guide.
Sulforhodamine B (SRB) Assay for Cell Viability
This assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound or fenretinide for 72 hours.
-
Fixation: Gently fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.
-
Cell Treatment: Plate and treat cells with the compounds as described for the SRB assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate containing the treated cells.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay utilizes the cell-permeant reagent 2',7'-dichlorofluorescin diacetate (DCFDA) to detect ROS.
-
Cell Treatment: Treat cells with this compound or fenretinide for the desired time period.
-
Loading with DCFDA: Incubate the cells with 10 µM DCFDA in PBS for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess DCFDA.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at 485 nm and emission at 535 nm. An increase in fluorescence corresponds to an increase in intracellular ROS levels.
Quantification of Ceramide Levels by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for the quantification of lipids.
-
Cell Lysis and Lipid Extraction: After drug treatment, harvest the cells and extract the total lipids using a modified Bligh and Dyer method with a chloroform/methanol/water solvent system.
-
Sample Preparation: Dry the lipid extracts under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Separate the different ceramide species using a C18 reverse-phase liquid chromatography column and detect and quantify them using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Quantify the amount of each ceramide species by comparing the peak areas to those of known amounts of internal standards.
Conclusion and Future Directions
This compound stands out as a promising anti-cancer agent based on its robust in vitro activity, which is significantly greater than its parent compound, fenretinide. Its dual mechanism of action, involving both cell cycle arrest and induction of oxidative stress, suggests it may be effective against a broad range of tumors and could potentially overcome resistance to other therapies.
However, the critical missing piece of the puzzle is the in vivo data. To truly understand the therapeutic potential of this compound, preclinical studies in animal models are essential. These studies should aim to:
-
Determine the Maximum Tolerated Dose (MTD) and LD50 to establish its safety profile.
-
Evaluate its anti-tumor efficacy in xenograft models of various cancers to confirm its in vitro potency in a physiological context.
-
Conduct pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion, as well as its effects on the target tissues.
Once this in vivo data is available, a comprehensive and accurate comparison of the in vitro and in vivo therapeutic indices of this compound can be made. This will be a crucial step in determining its potential for clinical development as a novel cancer therapeutic. The remarkable in vitro profile of this compound strongly warrants these further investigations.
References
Evaluating the Safety Profile of 4-Oxofenretinide in Comparison to Fenretinide: A Guide for Researchers
An Objective Comparison for Drug Development Professionals
This guide provides a comparative analysis of the safety profiles of 4-Oxofenretinide and its parent compound, fenretinide [N-(4-hydroxyphenyl)retinamide, 4-HPR]. While extensive clinical data is available for fenretinide, information on the safety of its metabolite, this compound, is less comprehensive and often contextualized within the broader study of fenretinide's metabolism and efficacy. This document aims to synthesize the available information to guide further research and development.
Introduction
Fenretinide, a synthetic retinoid, has been extensively investigated for its potential in cancer chemoprevention and therapy.[1][2] Its mechanism of action involves the induction of apoptosis in cancer cells through various signaling pathways.[3][4][5] this compound (4-oxo-4-HPR) is a major and more potent active metabolite of fenretinide. Preclinical studies have shown that this compound is more effective than fenretinide at inhibiting the growth of various cancer cell lines. This has led to interest in its potential as a therapeutic agent in its own right. However, a direct comparison of the safety profiles of these two compounds is not yet well-documented in clinical trials. This guide consolidates the existing safety data for fenretinide and discusses the known biological activities of this compound to infer its potential safety considerations.
Comparative Safety Data
The majority of available clinical safety data pertains to fenretinide. The following table summarizes the adverse events reported in key clinical trials of fenretinide. Data on this compound's specific adverse effect profile from direct administration in humans is not currently available.
Table 1: Summary of Adverse Events Reported for Fenretinide in Clinical Trials
| Adverse Event Category | Specific Adverse Event | Incidence in Fenretinide Arm | Incidence in Control Arm | Grade (Severity) | Reference |
| Ocular | Diminished dark adaptation (Nyctalopia) | 19.0% | 2.9% | Grade 1/2 (Reversible) | |
| Disorders of the ocular surface | 10.9% | 3.2% | - | ||
| Dermatologic | Dermatologic disorders (e.g., dry skin, xerosis) | 18.6% | 2.9% | Grade 1/2 | |
| Gastrointestinal | Nausea, vomiting, diarrhea, abdominal cramping | 13.0% | 5.4% | Grade 1/2 | |
| Hepatic | Increased transaminases (AST/ALT) | 43% (IV formulation) | - | Grade 3 (in a single case with high dose) | |
| Bilirubin increase | 30% (IV formulation) | - | Grade 3/4 | ||
| Metabolic | Hypertriglyceridemia | 52% (IV formulation) | - | Grade 3/4 | |
| Hypoalbuminemia | Reported, frequency not specified | - | Grade 3 | ||
| Hypophosphatemia | Reported, frequency not specified | - | Grade 3 | ||
| Hematologic | Anemia | 52% (IV formulation) | - | - | |
| Thrombocytopenia | 30% (IV formulation) | - | Grade 3/4 | ||
| Neurological | Increased intracranial pressure (Pseudotumor cerebri) | Idiosyncratic (rare) | - | Grade 4 | |
| Fatigue | Worsening from mild to moderate | - | Grade 1/2 |
Note: Incidence rates can vary based on the patient population, dosage, and formulation (oral vs. intravenous) of fenretinide.
Insights into this compound's Potential Safety Profile:
Given that this compound is a metabolite of fenretinide, it is plausible that it contributes to the observed adverse effects of the parent drug. The higher potency of this compound in inducing apoptosis and inhibiting key enzymes could translate to a different safety profile if administered directly. For instance, its enhanced activity could potentially lead to more pronounced on-target toxicities at lower equivalent doses compared to fenretinide. However, without direct clinical evaluation, this remains speculative. Preclinical toxicology studies specifically on this compound are crucial to establish its safety profile.
Experimental Protocols
The safety of fenretinide has been evaluated in numerous clinical trials. Below are representative methodologies for key safety assessments.
1. Assessment of Ocular Toxicity (Nyctalopia):
-
Protocol: Patients undergo baseline and periodic ophthalmologic examinations, including electroretinography (ERG). Dark adaptation thresholds are measured using a Goldmann-Weekers adaptometer. Patients are also queried for subjective symptoms of impaired night vision.
-
Rationale: Retinoids are known to interfere with vitamin A metabolism in the retina, which is essential for normal vision, particularly in low light.
2. Monitoring of Dermatologic and Gastrointestinal Adverse Events:
-
Protocol: Adverse events are graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). Patients are regularly interviewed and examined for skin changes (dryness, rash) and gastrointestinal symptoms (nausea, vomiting, diarrhea).
-
Rationale: These are common class-effects of retinoids.
3. Evaluation of Hepatic and Metabolic Function:
-
Protocol: Blood samples are collected at baseline and at regular intervals during treatment to monitor liver function tests (ALT, AST, bilirubin), lipid panels (triglycerides, cholesterol), and other metabolic markers.
-
Rationale: The liver is a primary site of drug metabolism, and retinoids can affect lipid metabolism.
Signaling Pathways and Metabolism
The biological activity of fenretinide and this compound is mediated through complex signaling pathways, primarily leading to apoptosis in cancer cells. The metabolic conversion of fenretinide to this compound is a key step in its mechanism of action.
Caption: Metabolic pathway of fenretinide and its pro-apoptotic signaling.
The diagram above illustrates the conversion of fenretinide into its active metabolite, this compound, and an inactive metabolite, 4-MPR. This compound then exerts its anticancer effects through mechanisms that include the generation of reactive oxygen species and the induction of ceramide production, both of which are potent triggers of apoptosis.
Conclusion and Future Directions
Fenretinide has a well-characterized safety profile, with the most common adverse events being manageable and often reversible. These include nyctalopia, dermatologic issues, and gastrointestinal symptoms. Higher doses and intravenous formulations have been associated with more severe toxicities, such as hepatotoxicity and metabolic abnormalities.
This compound, as a more potent metabolite, holds promise for enhanced therapeutic efficacy. However, its safety profile remains to be explicitly defined through dedicated preclinical and clinical studies. Future research should focus on:
-
Head-to-head preclinical toxicology studies of this compound versus fenretinide.
-
Phase I clinical trials of this compound to determine its maximum tolerated dose, dose-limiting toxicities, and overall safety in humans.
-
Pharmacokinetic and pharmacodynamic studies to understand the exposure-response and exposure-toxicity relationships of this compound.
A thorough understanding of the safety and tolerability of this compound is imperative for its potential development as a next-generation retinoid-based therapeutic.
References
- 1. Safety of the synthetic retinoid fenretinide: long-term results from a controlled clinical trial for the prevention of contralateral breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fenretinide and its relation to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scitechdevelopment.com [scitechdevelopment.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The mechanisms of Fenretinide-mediated anti-cancer activity and prevention of obesity and type-2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of 4-Oxofenretinide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Oxofenretinide, a metabolite of Fenretinide. The following procedural guidance, operational plans, and disposal protocols are designed to answer specific operational questions and build a foundation of trust in laboratory safety and chemical handling.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of Personal Protective Equipment (PPE) is critical to minimize exposure to this compound. The following table summarizes the recommended PPE based on the potential hazards identified for the related compound, Fenretinide.
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and airborne particles. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact with the chemical. |
| Body Protection | Impervious clothing, such as a lab coat or coveralls | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Suitable respirator | Recommended when handling the powder outside of a ventilated enclosure or if aerosolization is possible. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for minimizing risks associated with handling this compound.
1. Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended, especially when working with the powdered form, to minimize inhalation exposure.
-
Safety Equipment: Ensure a safety shower and eyewash station are readily accessible in the immediate work area.
2. Handling Procedures:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, as well as inhalation of dust or aerosols.
-
Minimize Dust: When handling the solid form, minimize the creation of dust.
-
Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
3. First Aid Measures:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Method | Key Considerations |
| Unused this compound | Dispose of as hazardous waste through a licensed professional waste disposal service. | Do not allow the chemical to enter drains or water courses. |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated, sealed container for hazardous waste. | Decontaminate surfaces and equipment by scrubbing with a suitable solvent (e.g., alcohol) before general cleaning. |
| Contaminated PPE (e.g., gloves, lab coat) | Dispose of as hazardous waste in a sealed, labeled bag. | Do not launder contaminated clothing with other lab or personal items. |
The U.S. Environmental Protection Agency (EPA) provides comprehensive guidance on the management of hazardous waste pharmaceuticals, which should be consulted for detailed regulatory requirements.[1]
Visualizing the Handling Workflow
To provide a clear, at-a-glance understanding of the handling process, the following workflow diagram illustrates the key steps from preparation to disposal.
Caption: This diagram outlines the procedural flow for safely handling this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, contributing to a secure and productive research environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
